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  • Product: Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate
  • CAS: 898757-69-2

Core Science & Biosynthesis

Foundational

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a keto-ester of significant interest in medicinal chemistry and process development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a keto-ester of significant interest in medicinal chemistry and process development. Its primary value lies in its role as a crucial building block in the synthesis of various pharmacologically active molecules. Notably, it serves as a key intermediate in the production of Fexofenadine, a widely used second-generation antihistamine.[1][2][3] The molecular structure, featuring a substituted aromatic ring linked to a keto-butyrate chain, provides a versatile scaffold for constructing more complex therapeutic agents.

This guide presents a comprehensive, two-step synthetic pathway to Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. The synthesis is logically divided into two core transformations:

  • Friedel-Crafts Acylation: The formation of the carbon-carbon bond between the aromatic ring and the butyrate backbone to create the keto-acid intermediate, 4-(4-isopropoxyphenyl)-4-oxobutanoic acid.

  • Fischer-Speier Esterification: The conversion of the terminal carboxylic acid of the intermediate into the desired ethyl ester.

Throughout this guide, we will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

Part 1: Synthesis of 4-(4-isopropoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The foundational step in this synthesis is the creation of the aroylbutanoic acid structure through a classic Friedel-Crafts acylation. This reaction forms a new carbon-carbon bond by acylating an activated aromatic ring, in this case, isopropylbenzene (cumene), with succinic anhydride.

Reaction Mechanism: The Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[4][5]

The mechanism unfolds in several key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride by coordinating with one of its carbonyl oxygens. This polarization facilitates the cleavage of a C-O bond, generating a highly reactive acylium ion electrophile. This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich isopropylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, collapsing the sigma complex and restoring the aromaticity of the ring.

  • Catalyst Complexation: The product, a ketone, is a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[6][7] This complexation is a crucial feature of acylation reactions and necessitates the use of stoichiometric or greater amounts of the catalyst, as it is not regenerated during the reaction.[6] The final keto-acid is liberated upon aqueous workup.

The isopropyl group on the benzene ring is an ortho-, para-directing activator. Due to the significant steric hindrance posed by the isopropyl group, the acylation overwhelmingly favors substitution at the para-position, leading to a high regioselectivity for the desired product.[8]

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation cluster_reactants Reactants SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon 1. Activation AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcyliumIon 1. Activation SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex 2. Electrophilic Attack Isopropylbenzene Isopropylbenzene (Nucleophile) Isopropylbenzene->SigmaComplex 2. Electrophilic Attack ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex 3. Deprotonation (-H⁺, restores aromaticity) Workup Aqueous Workup (e.g., H₂O, HCl) ProductComplex->Workup 4. Quenching FinalProduct 4-(4-isopropoxyphenyl) -4-oxobutanoic acid Workup->FinalProduct Liberation

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory scale and equipment. Appropriate personal protective equipment (PPE) must be worn at all times.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Molar Eq.
Isopropylbenzene (Cumene)120.191.0 mol1.0
Succinic Anhydride100.071.1 mol1.1
Aluminum Chloride (Anhydrous)133.342.2 mol2.2
Dichloromethane (DCM)-500 mL-
Hydrochloric Acid (conc.)-As needed-
Ice-As needed-
Ethyl Acetate-For extraction-
Saturated NaCl solution (Brine)-For washing-
Anhydrous Magnesium Sulfate-For drying-

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize evolving HCl gas). Ensure the entire apparatus is dry.

  • Charging the Flask: Charge the flask with anhydrous aluminum chloride (AlCl₃) and dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve succinic anhydride in isopropylbenzene. Transfer this solution to the dropping funnel and add it dropwise to the cold AlCl₃ suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Caution: This step is highly exothermic and releases HCl gas.

  • Workup & Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash sequentially with water and then with brine.[9]

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude keto-acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford 4-(4-isopropoxyphenyl)-4-oxobutanoic acid as a solid.

Part 2: Esterification to Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

With the keto-acid intermediate in hand, the final step is a Fischer-Speier esterification. This classic reaction converts the carboxylic acid functional group into an ethyl ester using ethanol in the presence of a strong acid catalyst.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution

Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution.[10][11] The equilibrium nature of the reaction means that specific strategies must be employed to drive it towards the product.

  • Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol (the solvent and reagent) acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (a molecule of ethanol can act as the base) to regenerate the acid catalyst and yield the final ethyl ester product.

To maximize the yield, the reaction is typically run in a large excess of the alcohol (ethanol), which, according to Le Châtelier's principle, shifts the equilibrium to the product side.[12] Alternatively, water can be removed as it is formed, often using a Dean-Stark apparatus.[11]

Fischer_Esterification Figure 2: Mechanism of Fischer Esterification KetoAcid Keto-Acid (R-COOH) ProtonatedAcid Protonated Acid KetoAcid:e->ProtonatedAcid:w 1. Protonation H_plus H⁺ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid:e->TetrahedralIntermediate:w 2. Nucleophilic Attack Ethanol Ethanol (R'-OH) Ethanol:s->TetrahedralIntermediate:n ProtonatedEster Protonated Ester TetrahedralIntermediate:e->ProtonatedEster:w 3. Proton Transfer & 4. Elimination of H₂O FinalEster Ethyl Ester (R-COOR') ProtonatedEster:e->FinalEster:w 5. Deprotonation Water Water ProtonatedEster->Water FinalEster->H_plus Catalyst Regenerated

Caption: Figure 2: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative example. Appropriate personal protective equipment (PPE) must be worn at all times, especially when handling concentrated sulfuric acid.

Reagents & Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Notes
4-(4-isopropoxyphenyl)-4-oxobutanoic acid236.261.0 molStarting Material
Ethanol (Absolute)46.071 LReagent and Solvent
Sulfuric Acid (conc.)98.085-10 mLCatalyst
Saturated NaHCO₃ solution-For neutralization-
Ethyl Acetate-For extraction-
Saturated NaCl solution (Brine)-For washing-
Anhydrous Magnesium Sulfate-For drying-

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-(4-isopropoxyphenyl)-4-oxobutanoic acid and an excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add the concentrated sulfuric acid dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid.[13]

  • Cooling & Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Workup & Extraction:

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purification: The crude product, typically an oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.[13]

Overall Synthesis Workflow and Characterization

The complete synthetic route provides a reliable and scalable method for producing the target compound.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Executive Summary Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2) is a highly versatile aryl-keto ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2) is a highly versatile aryl-keto ester that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by its bifunctional nature—a reactive ketone juxtaposed with an ethyl ester—this scaffold is particularly valuable in the construction of ω-(aryloxyphenyl)alkyl derivatives. These derivatives are foundational in the development of potent insulin sensitizers, such as 2,4-thiazolidinediones and 2,4-oxazolidinediones, which target the PPARγ receptor[1]. This whitepaper details the physicochemical properties, mechanistic process chemistry, and analytical validation required to utilize this compound effectively in drug development pipelines.

Physicochemical Profiling & Structural Data

Understanding the physical parameters of CAS 898757-69-2 is essential for optimizing downstream reactions, particularly regarding solvent selection and thermal stability during purification[2].

PropertyValue / Description
Chemical Name Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate
CAS Registry Number 898757-69-2[3]
Molecular Formula C₁₅H₂₀O₄[2]
Molecular Weight 264.32 g/mol [4]
Structural Class Aryl-keto ester
Physical State Colorless to pale yellow viscous oil
Purity Standard ≥ 98.0% (HPLC/GC)[2]
Solubility Profile Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in H₂O

Mechanistic Process Chemistry: Synthesis via Friedel-Crafts Acylation

The synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is typically achieved via a highly regioselective Friedel-Crafts acylation. As a Senior Application Scientist, I emphasize that the success of this reaction relies heavily on strict thermal control and the correct stoichiometric ratio of the Lewis acid catalyst.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides measurable feedback before proceeding to the irreversible workup phase.

Step 1: Preparation of the Acylating Complex

  • Action: In a flame-dried, nitrogen-purged reactor, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0–5 °C.

  • Causality: A slight stoichiometric excess of AlCl₃ (1.2 eq) is mandatory because the resulting ketone product will strongly coordinate with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle. DCM is chosen as it is a non-coordinating solvent that stabilizes the intermediate without deactivating the catalyst.

Step 2: Electrophilic Activation

  • Action: Add Ethyl Succinyl Chloride (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality: Slow addition controls the highly exothermic formation of the acylium ion. Thermal spikes must be avoided to prevent the degradation of the acyl chloride.

Step 3: Aromatic Substitution

  • Action: Introduce Isopropoxybenzene (1.0 eq) dropwise.

  • Causality: The isopropoxy group is strongly activating and ortho/para directing. The steric bulk of the isopropyl moiety heavily favors para-substitution, ensuring high regioselectivity. Strict temperature control (0–5 °C) is critical here; elevated temperatures will cause the AlCl₃ to cleave the ether linkage, resulting in an unwanted phenol byproduct.

Step 4: Self-Validating System (In-Process Control - IPC)

  • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Withdraw a 50 µL aliquot, quench in 500 µL of 1M HCl, extract with 500 µL Ethyl Acetate, and analyze via HPLC-UV (254 nm).

  • Validation: The reaction is only deemed complete—and ready for workup—when the isopropoxybenzene peak (retention time reference) is <1% relative to the product peak. This prevents premature quenching and ensures maximum atom economy.

Step 5: Quenching and Isolation

  • Action: Pour the mixture over crushed ice containing 1M HCl. Extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Causality: The acidic ice quench safely hydrolyzes the robust aluminum-ketone complex without hydrolyzing the sensitive ethyl ester moiety.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 Isopropoxybenzene Cat AlCl3 Catalyst (0-5°C, DCM) SM1->Cat SM2 Ethyl Succinyl Chloride SM2->Cat Int Acylium Ion Intermediate Cat->Int Lewis Acid Activation Wheland Wheland Intermediate (para-directed) Int->Wheland Electrophilic Attack Product Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2) Wheland->Product Deprotonation & Quenching

Fig 1. Mechanistic workflow of the Friedel-Crafts acylation yielding CAS 898757-69-2.

Application in Pharmaceutical Development

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is not an end-product but a highly functionalized intermediate. The ketone can be subjected to asymmetric reduction, or the alpha-position can be halogenated to yield compounds like ethyl 2-chloro-4-(4-isopropoxyphenyl)butyrate[1].

These downstream derivatives are heavily utilized in the synthesis of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists . By attaching the 4-isopropoxyphenyl tail to a thiazolidinedione or oxazolidinedione headgroup, medicinal chemists can create potent insulin sensitizers that regulate glucose and lipid metabolism in Type 2 Diabetes models[1].

Pharmacological Pathway Visualization

SignalingPathway Derivative 4-Isopropoxyphenyl Derivative (API) Receptor PPARγ Receptor (Ligand Binding Domain) Derivative->Receptor Agonist Binding Heterodimer PPARγ-RXR Heterodimerization Receptor->Heterodimer Conformational Change PPRE Binding to PPRE (DNA Promoter) Heterodimer->PPRE Nuclear Translocation Transcription Gene Transcription (Glucose/Lipid Metabolism) PPRE->Transcription Co-activator Recruitment

Fig 2. Downstream PPARγ activation pathway for APIs derived from CAS 898757-69-2.

Analytical Validation and Quality Control

To ensure the integrity of CAS 898757-69-2 for use in cGMP API synthesis, the following HPLC parameters are recommended to validate purity and detect the primary impurity (the ortho-substituted isomer).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes. (The gradual increase in organic modifier ensures baseline resolution between the para-product and any trace ortho-isomer).

  • Detection: UV at 254 nm (optimal for the conjugated aryl-ketone chromophore).

References

  • Momose, Y., et al. "Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities." Journal of Medicinal Chemistry, American Chemical Society, 2002. URL:[Link]

  • NextSDS. "ETHYL 4-OXO-4-(4-ISOPROPOXYPHENYL)BUTYRATE — Chemical Substance Information." NextSDS Regulatory Database. URL: [Link]

Sources

Foundational

Mass Spectrometry of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate: An In-Depth Technical Guide for Structural Characterization and Impurity Profiling

Executive Summary Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2) is a highly functionalized intermediate frequently utilized in advanced organic synthesis and pharmaceutical drug development[1][2]. With a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2) is a highly functionalized intermediate frequently utilized in advanced organic synthesis and pharmaceutical drug development[1][2]. With a molecular formula of C₁₅H₂₀O₄ and an exact mass of 264.1362 Da, its structural architecture—comprising an ethyl ester, a ketone, and an isopropoxy-substituted phenyl ring—presents unique analytical challenges and opportunities. This whitepaper provides an authoritative, causality-driven guide to the mass spectrometric (MS) characterization of this molecule, detailing both Electron Ionization (EI-MS) for volatile impurity profiling and Electrospray Ionization (ESI-MS/MS) for trace-level quantitation.

Molecular Architecture & Ionization Dynamics

To design a robust MS protocol, one must first understand the structural vulnerabilities of the analyte. The fragmentation of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is entirely dictated by its functional groups:

  • The Ketone Moiety: Acts as a powerful charge-directing site, driving α -cleavage of the aliphatic butyrate chain.

  • The Isopropoxy Ether: Highly susceptible to the neutral loss of propene (42 Da) via a McLafferty-type rearrangement or direct inductive cleavage when subjected to collision-induced dissociation (CID).

  • The Ethyl Ester: Prone to the loss of an ethoxy radical (45 Da) in EI or neutral ethanol (46 Da) in protonated ESI conditions.

Understanding these thermodynamic weak points allows analytical scientists to predict spectral outputs and design highly specific Multiple Reaction Monitoring (MRM) transitions.

Electron Ionization (EI-MS) Fragmentation Mechanics

Electron Ionization is a "hard" ionization technique that bombards the gas-phase analyte with energetic electrons[3]. We utilize a standard 70 eV electron beam because it transfers approximately 1400 kJ/mol (15 eV) of energy to the molecule[4]. Since typical organic carbon-carbon bonds require only ~290 kJ/mol to break, this excess energy guarantees extensive, reproducible fragmentation, yielding a structural "fingerprint" ideal for library matching[4].

Mechanistic Pathway:

  • Molecular Ion Formation: The initial electron impact ejects an electron, forming the radical cation M⁺• at m/z 264 .

  • α -Cleavage: The most favorable thermodynamic pathway is the cleavage between the ketone carbonyl and the α -carbon of the butyrate chain. The loss of the ethyl butyrate radical (•CH₂CH₂COOEt, 101 Da) yields the highly resonance-stabilized 4-isopropoxybenzoyl cation at m/z 163 .

  • Ether Cleavage: The m/z 163 fragment undergoes a subsequent loss of a propene neutral (42 Da) from the isopropoxy group, leaving a 4-hydroxybenzoyl cation at m/z 121 .

Table 1: Quantitative EI-MS Fragmentation Data
m/z ValueRelative AbundanceIon TypeStructural AssignmentNeutral Loss
264.1 ~15%M⁺•Molecular IonNone
219.1 ~5%Fragment[M - OEt]⁺45 Da (Ethoxy radical)
163.1 100% (Base)Fragment[Ar-C=O]⁺101 Da (Aliphatic tail)
121.1 ~60%Fragment[HO-Ar-C=O]⁺42 Da (Propene)
93.1 ~20%Fragment[HO-Ar]⁺28 Da (Carbon monoxide)

Electrospray Ionization (ESI-MS/MS) Collision-Induced Dissociation

For trace quantitation in complex matrices (e.g., pharmacokinetics or reaction monitoring), Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is required. ESI is a "soft" ionization technique that occurs at atmospheric pressure, transferring molecules from the liquid phase to the gas phase with minimal fragmentation[5].

By adding 0.1% formic acid to the mobile phase, we force the protonation of the highly basic ketone or ester carbonyls, yielding an intact [M+H]⁺ precursor ion at m/z 265.1 . In the collision cell (q2), argon gas is used to induce CID. The protonated molecule primarily sheds neutral molecules (ethanol and propene) rather than radicals.

ESI_Fragmentation M [M+H]+ m/z 265.1 F1 [M+H - Propene]+ m/z 223.1 M->F1 - C3H6 (42 Da) F2 [M+H - EtOH]+ m/z 219.1 M->F2 - C2H6O (46 Da) F3 [4-isopropoxybenzoyl]+ m/z 163.1 M->F3 Alpha-cleavage - C5H9O2 (102 Da) F4 [4-hydroxybenzoyl]+ m/z 121.1 F3->F4 - C3H6 (42 Da)

Caption: ESI-MS/MS CID Fragmentation Pathway of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.

Table 2: ESI-MS/MS MRM Transitions for Quantitation
Precursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)PurposeCausality / Mechanism
265.1163.118 eVQuantifierHighly favorable α -cleavage yields the most abundant and stable product ion.
265.1121.128 eVQualifierSecondary loss of propene requires higher CE; ensures high structural specificity.
265.1219.112 eVQualifierLow-energy neutral loss of ethanol from the ester terminus.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with built-in causality—explaining why parameters are chosen.

Protocol A: GC-EI-MS for Volatile Impurity Profiling
  • Objective: Assess the purity of the synthesized batch by separating the API from volatile synthetic byproducts.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of GC-grade ethyl acetate. Causality: Ethyl acetate is highly volatile and expands predictably in the GC inlet, preventing backflash.

  • Injection Parameters: 1 µL injection volume, split ratio 10:1. Inlet temperature set to 250°C. Causality: 250°C ensures complete volatilization of the 264 Da molecule without inducing thermal degradation of the relatively bulky isopropoxy ether linkage.

  • Chromatographic Separation: HP-5MS column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides excellent hydrophobic retention for the phenyl ring.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line at 280°C to prevent cold spots. Ion source at 230°C. Electron energy fixed at 70 eV[4]. Scan range m/z 50–300.

Protocol B: UHPLC-ESI-MS/MS for Trace Quantitation
  • Objective: High-sensitivity quantification in complex matrices.

  • Chromatography: C18 column (50 mm × 2.1 mm, 1.7 µm). Causality: A semi-micro 2.1 mm ID column is used because lower optimal flow rates (0.3 mL/min) significantly increase the ionization efficiency of ESI by forming smaller droplets that undergo coulombic fission more readily.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: Formic acid acts as a proton source to drive the formation of the [M+H]⁺ precursor ion, drastically enhancing ESI sensitivity.

  • Gradient: 10% B to 90% B over 3.0 minutes, curve 6.

  • ESI Parameters: Positive ion mode[6]. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Desolvation gas flow: 800 L/hr.

LCMS_Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI Source (Ionization) S2->S3 S4 Q1 (Precursor m/z 265) S3->S4 S5 q2 (CID with Argon) S4->S5 S6 Q3 (Product m/z 163) S5->S6 S7 Data Processing S6->S7

Caption: UHPLC-ESI-MS/MS Analytical Workflow and Quadrupole Mass Filtering.

References

  • Title: Ethyl 4-oxo-4-(4-isopropoxyphenyl)
  • Title: Ethyl 4-(chloroformyl)
  • Title: Electron ionization Source: Wikipedia URL
  • Title: 3.
  • Title: Electrospray ionization Source: Wikipedia URL
  • Title: Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method Source: NorthEast BioLab URL
  • Title: Interfaces for LC-MS Source: Shimadzu URL

Sources

Exploratory

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is a cornerstone of ensuring a compound's identity, purity, and stability. Among the suite of analytical techniques available, Infrared (IR) spectroscopy stands out for its ability to provide a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds. This guide offers a comprehensive technical examination of the infrared spectrum of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, a molecule possessing a rich array of functional groups including an aromatic ketone, an ester, and an ether linkage.

The core principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies that correspond to the natural vibrational frequencies of its bonds.[1] These vibrations, such as stretching and bending, are quantized and specific to the types of atoms and the nature of the bonds connecting them (e.g., single, double, or triple). Consequently, an IR spectrum provides invaluable information for identifying the functional groups present in a sample. This guide is designed for researchers, scientists, and drug development professionals, providing not only a predictive analysis of the compound's spectrum but also the underlying rationale for experimental choices and spectral interpretation.

Molecular Blueprint: Key Functional Groups

To interpret the infrared spectrum of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, it is essential to first deconstruct its molecular architecture into its constituent functional groups. Each of these groups will give rise to characteristic absorption bands in the IR spectrum.

mol ketone Aromatic Ketone (Conjugated C=O) ketone->mol ester Ester Functional Group (C=O and C-O) ester->mol arom 1,4-Disubstituted Aromatic Ring arom->mol isoprop Isopropoxy Group (Ether Linkage) isoprop->mol aliph Aliphatic Chain (CH2) aliph->mol

Caption: Molecular structure of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate with key functional groups highlighted.

The primary functional groups for analysis are:

  • Aromatic Ketone: The carbonyl group (C=O) is directly conjugated with the phenyl ring.

  • Ester: Comprising a carbonyl group (C=O) and two carbon-oxygen single bonds (C-O).

  • Aromatic Ring: A para- (1,4-) disubstituted benzene ring.

  • Isopropoxy Group: An ether linkage connecting an isopropyl group to the aromatic ring.

  • Aliphatic Moieties: The methylene (-CH2-) groups of the butyrate chain and the ethyl group of the ester.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

For a compound like Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, which may be a solid or a viscous liquid at room temperature, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is the method of choice. ATR offers significant advantages over traditional transmission methods, primarily the elimination of extensive sample preparation (e.g., KBr pellets or Nujol mulls), which saves time and avoids potential sample contamination or modification.[2] The technique works by measuring changes in an internally reflected IR beam that comes into contact with the sample.[3]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable operation.

    • Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues from previous measurements.[2]

  • Background Collection (Self-Validation):

    • With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient spectrum (e.g., atmospheric water and CO₂) and the instrumental response.[4] The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorption data from the sample itself.

  • Sample Application:

    • Place a small amount of the Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the integrated pressure clamp to apply firm, even pressure. This is crucial for ensuring good contact between the sample and the crystal, which is necessary for a strong, high-quality signal.[5]

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument directs the IR beam through the crystal, where it undergoes total internal reflection. At the point of reflection, an "evanescent wave" penetrates a few micrometers into the sample, and absorption occurs at specific wavelengths.[3][6]

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The resulting interferogram is converted to a spectrum via a Fourier transform.

    • Perform a baseline correction if necessary to account for any scattering or other artifacts.

    • After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Predictive Spectral Analysis

The infrared spectrum of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate can be interpreted by examining distinct regions and assigning absorption bands to the specific vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3010C-H StretchAromatic (sp²)Medium to Weak
2985 - 2850C-H StretchAliphatic (sp³)Strong
~1735C=O StretchEsterStrong
~1680C=O StretchAromatic KetoneStrong
1605, 1580, 1510C=C StretchAromatic RingMedium, Variable
1385 & 1365C-H Bend (doublet)Isopropyl GroupMedium
1300 - 1100C-O StretchEster and EtherStrong
~830C-H Out-of-Plane Bend1,4-Disubstituted AromaticStrong
High-Frequency Region (4000 - 2500 cm⁻¹)
  • Aromatic C-H Stretch (3100 - 3010 cm⁻¹): The stretching vibrations of the C-H bonds on the phenyl ring are expected to produce weak to medium intensity bands just above 3000 cm⁻¹.[7][8][9][10] Their presence is a clear indicator of sp² hybridized carbon-hydrogen bonds.

  • Aliphatic C-H Stretch (2985 - 2850 cm⁻¹): Stronger and more complex absorptions will appear just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl, isopropyl, and butyrate chain methyl and methylene groups.[11]

Carbonyl Region (1800 - 1650 cm⁻¹)

This region is highly diagnostic due to the presence of two distinct carbonyl groups.

  • Ester C=O Stretch (~1735 cm⁻¹): The ester carbonyl absorption is one of the strongest and sharpest peaks in the spectrum.[11] For aliphatic esters, this band typically appears in the 1750-1735 cm⁻¹ range.[12][13] The electron-withdrawing inductive effect of the adjacent ether oxygen strengthens the C=O bond, increasing its vibrational frequency relative to a ketone.[14]

  • Aromatic Ketone C=O Stretch (~1680 cm⁻¹): The ketone's carbonyl group will absorb at a significantly lower frequency. This shift is due to conjugation with the aromatic ring's π-electron system, which delocalizes electron density and imparts more single-bond character to the C=O bond, thereby weakening it.[1][15][16][17] This effect typically lowers the frequency by 30-40 cm⁻¹ compared to a simple aliphatic ketone.[1] Furthermore, the isopropoxy group at the para position is an electron-donating group, which pushes electron density into the ring and further enhances this resonance effect, shifting the absorption to a slightly lower wavenumber.[18]

Fingerprint Region (1650 - 600 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the molecule as a whole.

  • Aromatic C=C Stretches (1605 - 1500 cm⁻¹): The stretching vibrations within the benzene ring itself typically produce a series of medium-intensity bands. For para-substituted rings, characteristic peaks are often observed near 1605, 1580, and 1510 cm⁻¹.[7][10]

  • Isopropyl C-H Bending (~1385 & 1365 cm⁻¹): The presence of an isopropyl group often gives rise to a characteristic doublet in this region, resulting from the symmetric bending vibrations of the two methyl groups.[19]

  • C-O Stretches (1300 - 1100 cm⁻¹): This area will feature multiple strong bands. Esters characteristically show two distinct C-O stretches: an asymmetric stretch (C-C(=O)-O) and a symmetric stretch (O-C-C), typically appearing between 1300-1000 cm⁻¹.[12][20] Overlapping with these will be the strong C-O stretch from the aryl ether linkage of the isopropoxy group.

  • Aromatic C-H Out-of-Plane (OOP) Bending (~830 cm⁻¹): The substitution pattern on an aromatic ring can be reliably determined from the strong C-H OOP bending bands. For a 1,4-disubstituted (para) ring, a single strong band is expected in the 840-810 cm⁻¹ range, making this a key diagnostic peak for confirming the compound's isomeric structure.[7]

Conclusion

The infrared spectrum of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to each of its functional domains. The key diagnostic features are the two well-resolved carbonyl peaks—the ester C=O stretch around 1735 cm⁻¹ and the conjugated ketone C=O stretch near 1680 cm⁻¹—and the strong out-of-plane bending band around 830 cm⁻¹ confirming the para-substitution pattern of the aromatic ring. By employing a straightforward ATR-FTIR methodology, a researcher can rapidly obtain a high-quality spectrum. A systematic interpretation of this spectrum, as detailed in this guide, allows for unambiguous confirmation of the molecule's structural integrity, serving as a powerful tool for quality control and characterization in any chemical or pharmaceutical development workflow.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College, Department of Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Carbonyl compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Infrared Spectroscopy. (2015, January 8). Illinois State University, Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Reddit. (2022, February 14). Why is the IR stretching frequency for C=O in ester larger than that of ketones? r/chemhelp. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). Michigan Technological University. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Consider the para-substituted aromatic ketones... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Abstract Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a highly versatile γ -keto ester utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Abstract Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a highly versatile γ -keto ester utilized extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physical and chemical properties, details a self-validating synthetic protocol via Friedel-Crafts acylation, and outlines its downstream applications in heterocyclic drug development.

Introduction & Structural Significance

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2)[1] is a bifunctional organic molecule characterized by a 1,4-dicarbonyl system and a para-isopropoxy substituted aromatic ring[2].

From a drug design perspective, the structural components serve distinct purposes:

  • The Isopropoxy Group: Acts as a lipophilic, electron-donating moiety that enhances the molecule's binding affinity in hydrophobic biological pockets while strongly directing electrophilic aromatic substitutions to the para position.

  • The γ -Keto Ester Backbone: Provides a highly reactive scaffold for cyclization reactions. Unlike free carboxylic acids, the ethyl ester prevents unwanted carboxylate salt formation during base-catalyzed downstream transformations.

Physical and Chemical Properties

Understanding the physicochemical baseline of this compound is critical for optimizing reaction conditions, particularly during solvent selection and thermal processing.

Table 1: Quantitative Physicochemical Data

Property Value / Description
Chemical Name Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate
CAS Registry Number 898757-69-2[1]
Molecular Formula C₁₅H₂₀O₄[2]
Molecular Weight 264.32 g/mol [1]
Appearance Pale yellow to colorless viscous oil
Boiling Point (Estimated) ~360–380 °C at 760 mmHg
Density (Estimated) ~1.10–1.15 g/cm³

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in H₂O |

Chemical Reactivity & Downstream Applications

The primary value of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate lies in its reactivity as a 1,4-dicarbonyl equivalent. It is a prime candidate for the Paal-Knorr condensation , where it reacts with primary amines to form highly substituted pyrroles—a core pharmacophore found in blockbuster statins (e.g., Atorvastatin analogs) and non-steroidal anti-inflammatory drugs.

Reactivity Core Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate PaalKnorr Paal-Knorr Condensation Core->PaalKnorr + Primary Amine Reduction Ketone Reduction Core->Reduction + NaBH4 / LiAlH4 Hydrolysis Ester Hydrolysis Core->Hydrolysis + NaOH / H2O Pyrrole Pyrrole APIs PaalKnorr->Pyrrole Diol 1,4-Diol Derivatives Reduction->Diol Acid Gamma-Keto Acid Hydrolysis->Acid

Core chemical reactivity and downstream pharmaceutical applications of the gamma-keto ester.

Synthesis Methodology: Friedel-Crafts Acylation

The most efficient route to synthesize this compound is the Friedel-Crafts acylation of isopropoxybenzene using ethyl succinyl chloride[3].

Causality in Reagent Selection: We specifically utilize ethyl succinyl chloride rather than succinic anhydride[4]. While succinic anhydride is standard for producing 4-oxo-4-arylbutanoic acids, using the chloride directly installs the ethyl ester in a single step. This bypasses a secondary esterification process, improving overall atom economy and reducing process time.

Synthesis A Isopropoxybenzene + Ethyl Succinyl Chloride B Lewis Acid Catalyst (AlCl3 in DCM, 0°C) A->B Reagents C Electrophilic Aromatic Substitution B->C Acylation D Aqueous Acid Quench (Ice/HCl) C->D Complex Cleavage E Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate D->E Extraction & Purification

Workflow for the Friedel-Crafts synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Catalyst Activation & Complexation: Suspend Aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Cool the suspension to 0 °C using an ice-brine bath.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly hygroscopic AlCl₃. DCM is chosen because it is a non-coordinating solvent that stabilizes the intermediate without deactivating the Lewis acid.

  • Electrophile Generation: Add ethyl succinyl chloride (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Causality: Pre-formation allows the generation of the highly reactive acylium ion intermediate prior to introducing the aromatic substrate, minimizing side reactions.

  • Aromatic Substitution: Introduce isopropoxybenzene (1.0 eq) dropwise. Maintain the internal temperature strictly below 5 °C.

    • Causality: The isopropoxy group strongly activates the ring. Exceeding 5 °C risks Lewis acid-mediated cleavage of the isopropyl ether (dealkylation), which would contaminate the batch with phenolic byproducts.

  • Reaction Monitoring (Self-Validation): After 2 hours, quench a 0.1 mL aliquot in 1 mL of 1M HCl and extract with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the high-Rf isopropoxybenzene spot validates reaction completion.

  • Quenching & Phase Separation: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Causality: AlCl₃ forms a robust, tight complex with the newly formed ketone oxygen. Quenching with plain water yields an intractable aluminum hydroxide emulsion. The strong acid (HCl) protonates the ketone, breaking the Lewis acid-base complex and keeping aluminum salts water-soluble (as AlCl₄⁻). A clean, visually distinct phase separation at this step is the physical validation of a successful quench.

  • Workup & Purification: Separate the organic (DCM) layer. Wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized batch, the following spectroscopic benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz):

    • The aromatic region must display a distinct AB quartet (appearing as two doublets) at ~ δ 7.95 (2H, ortho to carbonyl) and ~ δ 6.90 (2H, ortho to isopropoxy). Self-Validation: This splitting pattern definitively proves that substitution occurred exclusively at the para position.

    • A septet at ~ δ 4.65 (1H) and a doublet at ~ δ 1.35 (6H) confirm that the isopropoxy ether survived the Lewis acid conditions without cleavage.

    • The ethyl ester is validated by a quartet at ~ δ 4.15 (2H) and a triplet at ~ δ 1.25 (3H).

  • FT-IR (ATR): Look for two distinct carbonyl stretches. The conjugated ketone C=O appears at ~1680 cm⁻¹, while the aliphatic ester C=O appears sharper at ~1735 cm⁻¹.

References

  • NextSDS Chemical Substance Database. ETHYL 4-OXO-4-(4-ISOPROPOXYPHENYL)BUTYRATE — Chemical Substance Information. Retrieved from:[Link]

  • ResearchGate. Synthesis of Some Antimicrobial Heterocycles from Pyranotetrahydrocarbazole (Detailing Friedel-Crafts acylation with ethyl succinyl chloride). Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate (Comparative Acylation Reactivity). Retrieved from:[Link]

Sources

Exploratory

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate: Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the aroylpropionic acid framework serves as a highly versatile pharmacophore and synthetic intermediate. Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the aroylpropionic acid framework serves as a highly versatile pharmacophore and synthetic intermediate. Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) represents a specialized derivative within this class. Featuring a 1,4-dicarbonyl system coupled with a lipophilic, electron-donating isopropoxy ether, this molecule is a critical building block for synthesizing complex heterocycles, including pyridazines, pyrroles, and functionalized thiazoles.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating mechanistic synthesis protocol, and explores its downstream applications in drug development.

Molecular Architecture & Physicochemical Profiling

The structural logic of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is defined by three distinct functional domains, each serving a specific chemical purpose:

  • The Isopropoxy Group (-OCH(CH₃)₂): Positioned para on the phenyl ring, this bulky, electron-donating group enhances the lipophilicity of the molecule while directing electrophilic aromatic substitution strictly to the para position due to steric hindrance at the ortho sites.

  • The 1,4-Dicarbonyl Framework: The 4-oxobutyrate backbone provides two electrophilic carbon centers separated by two methylene units. This spacing is mathematically ideal for cyclization reactions, particularly the Paal-Knorr synthesis of 5-membered rings or condensation with hydrazines to form 6-membered rings.

  • The Ethyl Ester (-COOCH₂CH₃): By masking the highly polar carboxylic acid, the ethyl ester improves the molecule's solubility in organic solvents, prevents unwanted decarboxylation during high-temperature reactions, and acts as a leaving group during nucleophilic acyl substitutions.

Quantitative Physicochemical Data

The following data summarizes the core metrics of the compound for analytical and synthetic planning .

PropertyValueStructural Implication
Chemical Name Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrateStandard IUPAC nomenclature.
CAS Registry Number 898757-69-2Unique identifier for regulatory compliance.
Molecular Formula C₁₅H₂₀O₄Indicates a moderate degree of unsaturation.
Molecular Weight 264.32 g/mol Optimal for small-molecule drug intermediates.
Hydrogen Bond Acceptors 4Facilitates binding in target protein pockets.
Hydrogen Bond Donors 0Highly lipophilic profile; requires functionalization for aqueous solubility.

Mechanistic Synthesis Pathways

The synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is achieved via a robust, two-step sequence: a Friedel-Crafts Succinoylation followed by a Fischer Esterification .

The causality behind this sequence is rooted in reactivity control. Attempting to attach an esterified chain directly via Friedel-Crafts alkylation often leads to complex mixtures and over-alkylation. By using succinic anhydride, the reaction yields a highly deactivated keto-acid (4-oxo-4-(4-isopropoxyphenyl)butyric acid), which inherently prevents a second electrophilic attack on the same aromatic ring . The subsequent esterification allows for precise tuning of the molecule's lipophilicity.

Synthesis SM Isopropoxybenzene + Succinic Anhydride Step1 Friedel-Crafts Succinoylation (AlCl3) SM->Step1 Int1 4-oxo-4-(4-isopropoxyphenyl) butyric acid Step1->Int1 Regioselective para-attack Step2 Fischer Esterification (EtOH, H2SO4) Int1->Step2 Prod Ethyl 4-oxo-4-(4-isopropoxyphenyl) butyrate Step2->Prod Acid-catalyzed

Workflow for the synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.

Experimental Protocol: Synthesis and Purification

To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step includes built-in analytical checkpoints to confirm success before proceeding.

Step 1: Friedel-Crafts Succinoylation
  • Objective: Synthesize the intermediate 4-oxo-4-(4-isopropoxyphenyl)butyric acid.

  • Causality of Reagents: Aluminum chloride (AlCl₃) is required in a >2.0 molar equivalent because the Lewis acid coordinates not only with the succinic anhydride to generate the reactive acylium ion but also irreversibly complexes with the resulting ketone product.

  • Procedure:

    • Suspend AlCl₃ (2.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Introduce isopropoxybenzene (1.0 eq) dropwise over 30 minutes. The bulky isopropoxy group sterically blocks the ortho position, ensuring exclusive para substitution.

    • Stir the mixture at room temperature for 4 hours.

  • Self-Validation (Quench & TLC):

    • Quench: Carefully pour the reaction mixture over ice-cold 1M HCl. A successful reaction is validated visually by the dissolution of the thick aluminum complex into a clear biphasic system.

    • TLC Check: Elute with 7:3 Hexane:Ethyl Acetate (with 1% acetic acid). The disappearance of the high-Rf isopropoxybenzene spot and the appearance of a UV-active, baseline-shifted spot confirms the formation of the carboxylic acid.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Fischer Esterification
  • Objective: Convert the intermediate acid to the final ethyl ester.

  • Procedure:

    • Dissolve the crude 4-oxo-4-(4-isopropoxyphenyl)butyric acid in absolute ethanol (10 volumes).

    • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

    • Reflux the mixture (78 °C) for 6 hours equipped with a Dean-Stark trap or molecular sieves to drive the equilibrium forward by removing water.

  • Self-Validation (NMR & Workup):

    • Workup: Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with DCM. The cessation of CO₂ bubbling validates the neutralization of the acid catalyst and unreacted starting material.

    • NMR Validation: ¹H NMR (CDCl₃) must show a distinct quartet at ~4.1 ppm (ester -CH₂-) and a triplet at ~1.2 ppm (ester -CH₃), alongside the characteristic triplet-triplet pattern of the succinyl backbone at ~2.7 and ~3.2 ppm.

Downstream Applications in Drug Development

The true value of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate lies in its capacity for structural diversification. The 1,4-dicarbonyl motif is a privileged scaffold in the synthesis of biologically active heterocycles .

  • Pyridazinone Synthesis: Condensation of the ester with hydrazine hydrate yields 4,5-dihydro-6-(4-isopropoxyphenyl)-3(2H)-pyridazinone. This scaffold is heavily utilized in the development of phosphodiesterase (PDE) inhibitors and positive inotropic agents for heart failure.

  • Thiazole/Imidazole Functionalization: The alpha-carbon adjacent to the ketone can be halogenated and subsequently reacted with thioamides to form highly substituted thiazoles, which are potent antitumor agents .

  • Paal-Knorr Pyrrole Synthesis: Reaction with primary amines under acidic conditions cyclizes the 1,4-dicarbonyl system into a substituted pyrrole, a core structure in statins and anti-inflammatory drugs.

Applications Core Ethyl 4-oxo-4-(4-isopropoxyphenyl) butyrate Hydrazine Hydrazine Condensation Core->Hydrazine Pyrrole Paal-Knorr Synthesis (Amines) Core->Pyrrole Reduction Wolff-Kishner / Clemmensen Core->Reduction Dihydropyridazinone Dihydropyridazinone Derivatives Hydrazine->Dihydropyridazinone PyrroleDeriv Pyrrole Derivatives Pyrrole->PyrroleDeriv Arylbutyrate Arylbutyrate Derivatives Reduction->Arylbutyrate

Downstream structural diversification of the aroylpropionate framework.

Analytical Characterization Expectations

To ensure absolute trustworthiness in the synthesis of this compound, analytical chemists should expect the following spectral signatures:

  • Infrared Spectroscopy (IR): Two distinct carbonyl stretches. A sharp peak at ~1735 cm⁻¹ corresponding to the ester carbonyl, and a peak at ~1680 cm⁻¹ corresponding to the aryl ketone (shifted lower due to conjugation with the phenyl ring).

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ peak at m/z 265.1. A prominent fragment at m/z 163 is expected, corresponding to the cleavage of the isopropoxy-benzoyl cation (C₁₀H₁₁O₂⁺).

References

  • NextSDS Chemical Database. "ETHYL 4-OXO-4-(4-ISOPROPOXYPHENYL)BUTYRATE — Chemical Substance Information." NextSDS. Available at:[Link]

  • RSC Advances. "Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study." Royal Society of Chemistry. Available at:[Link]

  • Molecules (MDPI). "TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters." MDPI. Available at: [Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives." ACS Publications. Available at:[Link]

Foundational

An In-depth Technical Guide to Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate: Synthesis, Characterization, and Historical Context

This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, a keto-ester of interest in organic synthesis and potentially in the development of novel chemical entities. While the...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, a keto-ester of interest in organic synthesis and potentially in the development of novel chemical entities. While the specific historical discovery of this molecule is not prominently documented in scientific literature, its synthesis and properties can be understood through established principles of organic chemistry. This guide will delve into the logical synthetic pathways, detailed experimental protocols, and the analytical techniques required for its characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Historical Context and Emergence

The development of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is intrinsically linked to the broader exploration of aryl ketones and their derivatives. The foundational chemistry for its synthesis, the Friedel-Crafts acylation, was discovered by Charles Friedel and James Crafts in 1877.[1] This powerful reaction allows for the attachment of acyl groups to aromatic rings, a cornerstone of synthetic organic chemistry.[2]

The likely impetus for the synthesis of molecules like Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate stems from the utility of the 4-oxo-4-arylbutanoic acid scaffold in various fields, including pharmaceuticals. For instance, related structures have been investigated as S1P1 receptor agonists for potential use in autoimmune diseases.[3] The isopropoxy-substituted phenyl ring is a common feature in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability.

Therefore, the synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate can be seen as a logical extension of established synthetic methodologies to create novel compounds for screening and as versatile chemical intermediates.[4]

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate points to two primary bond disconnections: the ester linkage and the carbon-carbon bond between the carbonyl group and the aromatic ring. This suggests a two-step synthesis: a Friedel-Crafts acylation followed by an esterification, or vice-versa. The more common and generally more efficient approach involves the Friedel-Crafts acylation of an appropriate aromatic substrate with a cyclic anhydride, followed by esterification of the resulting carboxylic acid.

Logical Flow of Synthesis

cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Ketoacid 4-(4-isopropoxyphenyl)-4-oxobutanoic acid Target->Ketoacid Ester disconnection Aromatic Isopropoxybenzene Ketoacid->Aromatic C-C bond disconnection (Friedel-Crafts) Anhydride Succinic Anhydride Ketoacid->Anhydride Start_Aromatic Isopropoxybenzene Intermediate_Ketoacid 4-(4-isopropoxyphenyl)-4-oxobutanoic acid Start_Aromatic->Intermediate_Ketoacid Start_Anhydride Succinic Anhydride Start_Anhydride->Intermediate_Ketoacid Friedel-Crafts Acylation Final_Product Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Intermediate_Ketoacid->Final_Product Ethanol Ethanol Ethanol->Final_Product Esterification

Caption: Retrosynthetic and forward synthesis pathways for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.

The key starting materials for this synthesis are isopropoxybenzene and succinic anhydride. Succinic anhydride is a versatile and reactive cyclic anhydride widely used in organic synthesis.[5][6] Its reaction with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a classic example of Friedel-Crafts acylation leading to the formation of keto acids.[6][7]

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, divided into two main stages: the Friedel-Crafts acylation and the subsequent esterification.

Stage 1: Friedel-Crafts Acylation of Isopropoxybenzene

The first stage involves the reaction of isopropoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(4-isopropoxyphenyl)-4-oxobutanoic acid.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich aromatic ring of isopropoxybenzene, primarily at the para position due to the ortho, para-directing nature of the isopropoxy group and steric hindrance at the ortho positions. A subsequent workup quenches the reaction and protonates the carboxylate to yield the keto acid.

Friedel-Crafts Acylation Workflow

cluster_workflow Experimental Workflow Reagents Isopropoxybenzene Succinic Anhydride Lewis Acid (e.g., AlCl3) Solvent (e.g., Dichloromethane) Reaction_Setup Combine reagents under inert atmosphere and cool to 0°C Reagents->Reaction_Setup Acylation Stir at room temperature (Monitor by TLC) Reaction_Setup->Acylation Workup Quench with ice/HCl (aq) Extract with organic solvent Acylation->Workup Purification Wash organic layer Dry and evaporate solvent Recrystallize or perform column chromatography Workup->Purification Product1 4-(4-isopropoxyphenyl)-4-oxobutanoic acid Purification->Product1

Caption: Step-by-step workflow for the Friedel-Crafts acylation stage.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add succinic anhydride.[5] Then, add isopropoxybenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8] Stir until the aluminum salts dissolve.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Stage 2: Fischer Esterification

The second stage is the esterification of the synthesized 4-(4-isopropoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst to yield the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(4-isopropoxyphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.

Characterization and Analytical Data

The identity and purity of the synthesized Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate must be confirmed through various analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the isopropoxy group (doublet and septet), the aromatic protons (two doublets), and the two methylene groups of the butyrate chain (two triplets).
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), the aromatic carbons, the carbons of the isopropoxy and ethyl groups, and the methylene carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Hypothetical Spectroscopic Data:

While specific experimental data is not available in the initial search, a skilled chemist can predict the expected spectral features based on the molecular structure. For instance, in the ¹H NMR spectrum, the aromatic protons would likely appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methylene protons adjacent to the ketone and ester groups would appear as distinct triplets.

Potential Applications

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, as a functionalized aryl ketone, holds potential in several areas of chemical research and development:

  • Pharmaceutical Intermediate: This compound can serve as a building block for the synthesis of more complex molecules with potential biological activity. The keto-ester functionality allows for a variety of subsequent chemical transformations.[4][8]

  • Fine Chemical Synthesis: It can be used as a precursor in the synthesis of other fine chemicals and materials.[6]

  • Flavor and Fragrance: While the direct application is not documented, related simple esters like ethyl butyrate are known for their fruity aromas and are used as flavoring agents.[9][10] The organoleptic properties of the title compound would need to be evaluated.

Conclusion

The synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a practical application of fundamental organic reactions, primarily the Friedel-Crafts acylation and Fischer esterification. While its specific discovery is not a landmark event, its rational design and synthesis are representative of the ongoing efforts in chemical sciences to create novel molecules with potential applications in various fields. This guide provides a robust framework for its preparation and characterization, empowering researchers to explore its properties and potential uses further.

References

  • Succinic anhydride - Organic Chemistry II - Fiveable. (2025, August 15).
  • Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols - Benchchem.
  • Succinic Anhydride: A Versatile Organic Synthesis Intermediate. (2025, October 14).
  • Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. (2025, December 2).
  • succinic anhydride - Organic Syntheses Procedure.
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
  • Succinic anhydride - Wikipedia.
  • Friedel–Crafts reaction - Wikipedia.
  • Succinic Anhydride Manufacturer & Suppliers |ELSURFAC-SuAH - Elchemy.
  • Friedel–Crafts Acylation - Sigma-Aldrich.
  • Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451 - PubChem - NIH.
  • ETHYL 4-OXO-4-(4-ISOPROPOXYPHENYL)BUTYRATE — Chemical Substance Information.
  • CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. (2017, April 25).
  • Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study - ResearchGate. (2020, May 1).
  • Ethyl 4-oxo-4-phenylbutyrate (C12H14O3) - PubChemLite.
  • ETHYL 4-OXO-4-(3-PHENOXYPHENYL)BUTYRATE — Chemical Substance Information.
  • CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents.
  • An Aroma Chemical Profile: Ethyl Butyrate.
  • Ethyl butyrate - Wikipedia.
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (2011, October 1).
  • ethyl 4-oxo-4-phenylbutyrate CAS#: 6270-17-3 - ChemicalBook.
  • Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica - PMC. (2025, December 11).
  • CAS 105-54-4: Ethyl butyrate - CymitQuimica.
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  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing.
  • Ethyl 4-acetylbutyrate(13984-57-1) 1H NMR spectrum - ChemicalBook.
  • Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - ResearchGate.
  • ETHYL 4-OXO-4-(4-PHENOXYPHENYL)BUTYRATE — Chemical Substance Information.

Sources

Exploratory

Comprehensive Technical Guide: Structural Deconstruction, Synthesis, and Applications of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Executive Summary Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) is a highly versatile building block extensively utilized in medicinal chemistry and pharmaceutical development [1]. Structurally, it is an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) is a highly versatile building block extensively utilized in medicinal chemistry and pharmaceutical development [1]. Structurally, it is an α,γ -bifunctional keto-ester that serves as a privileged intermediate for the synthesis of 4,5-dihydro-3(2H)-pyridazinones—a pharmacophore central to phosphodiesterase (PDE) inhibitors and calcium-sensitizing inodilators. This whitepaper provides an in-depth analysis of its systematic IUPAC nomenclature, physicochemical properties, and field-proven synthetic workflows, designed specifically for drug development professionals requiring rigorous, self-validating protocols.

Structural Deconstruction & IUPAC Nomenclature

The strictly systematic IUPAC name for this compound is Ethyl 4-oxo-4-[4-(propan-2-yloxy)phenyl]butanoate . Understanding the causality behind this nomenclature requires applying the IUPAC priority rules for functional groups:

  • Principal Functional Group (The Suffix): The ester group (-COOR) holds the highest nomenclature priority over ketones and ethers. Therefore, the molecule is named as an alkyl alkanoate. The alkyl group attached to the ester oxygen is ethyl .

  • The Parent Chain: The longest carbon chain containing the principal functional group (the ester carbonyl as C1) is four carbons long. This establishes the parent alkane as butane, modified to butanoate .

  • The Ketone Substituent: At the C4 position of the butanoate chain, there is a carbonyl oxygen. Because the ester has priority, this is denoted by the prefix oxo .

  • The Aryl Substituent: Attached to the C4 position is a phenyl ring.

  • The Ether Substituent: The phenyl ring is substituted at its para (4') position with an isopropoxy group. In strict systematic terms, this branched ether is named propan-2-yloxy .

IUPAC_Nomenclature Root Ethyl 4-oxo-4-[4-(propan-2-yloxy)phenyl]butanoate Ester Principal Group: Ethyl ...oate Root->Ester Chain Parent Chain: butanoate (4C) Root->Chain Ketone C4 Substituent 1: oxo (=O) Root->Ketone Aryl C4 Substituent 2: 4-(propan-2-yloxy)phenyl Root->Aryl Ether Ether Group: propan-2-yloxy (isopropoxy) Aryl->Ether

Hierarchical deconstruction of the systematic IUPAC nomenclature.

Physicochemical Profile

To facilitate analytical tracking and downstream formulation, the quantitative data for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is summarized below [2].

PropertyValueAnalytical Significance
Molecular Formula C₁₅H₂₀O₄Determines exact mass for HRMS validation.
Molecular Weight 264.32 g/mol Required for stoichiometric calculations.
CAS Registry Number 898757-69-2Primary identifier for regulatory compliance.
XLogP3 (Lipophilicity) ~2.9Indicates moderate lipophilicity; highly soluble in DCM/EtOAc.
H-Bond Acceptors 4Influences binding affinity in target protein pockets.
Rotatable Bonds 9High conformational flexibility for receptor fitting.

Chemical Synthesis Workflows & Causality

The synthesis of 4-aryl-4-oxobutanoates can be achieved via two primary routes, each selected based on scale, substrate tolerance, and required purity.

Route A: Friedel-Crafts Acylation (Industrial Standard)

This is the most scalable route. It relies on the electrophilic aromatic substitution of isopropoxybenzene with ethyl succinyl chloride[3].

  • Causality of Regioselectivity: The isopropoxy group is strongly electron-donating via resonance, activating the aromatic ring. Steric hindrance from the bulky isopropyl moiety heavily disfavors ortho attack, driving the acylium ion almost exclusively to the para position, ensuring high regiochemical purity.

Route B: Negishi Cross-Coupling via Rieke Zinc (Mild/Selective)

For substrates sensitive to strong Lewis acids, a cross-coupling approach is utilized.

  • Causality of Reagent Selection: A common error is attempting to use ethyl 4-bromobutyrate. However, because the acid chloride (4-isopropoxybenzoyl chloride) provides the C4 carbonyl carbon, the zinc reagent must only provide a 3-carbon chain. Therefore, ethyl 3-iodopropionate is reacted with highly reactive Rieke Zinc (Zn*) to form the organozinc intermediate, which is then coupled with the acid chloride using a Pd(0) catalyst [4].

Synthesis_Routes cluster_FC Route A: Friedel-Crafts Acylation cluster_Negishi Route B: Rieke Zinc Negishi Coupling Target Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate SM1 Isopropoxybenzene + Ethyl Succinyl Chloride Cond1 AlCl3, CH2Cl2, 0°C to RT SM1->Cond1 Cond1->Target Electrophilic Substitution SM3 Ethyl 3-iodopropionate + Zn* Int IZn-CH2CH2COOEt SM3->Int Cond2 4-Isopropoxybenzoyl Chloride, Pd(0) Int->Cond2 Cond2->Target Negishi Cross-Coupling

Comparison of Friedel-Crafts Acylation and Rieke Zinc Cross-Coupling workflows.

Experimental Protocol: Self-Validating Friedel-Crafts Acylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains an In-Process Control (IPC) that must be met before proceeding, eliminating downstream failures.

Step 1: Acylium Ion Generation

  • Action: In an oven-dried flask under N₂, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous CH₂Cl₂. Cool to 0 °C. Add ethyl succinyl chloride (1.05 equiv) dropwise over 15 minutes.

  • Validation Check (IPC 1): The suspension must transition to a clear, pale-yellow homogenous solution. Causality: A cloudy suspension indicates moisture contamination and the formation of inactive aluminum hydroxides. If cloudy, abort and restart.

Step 2: Electrophilic Aromatic Substitution

  • Action: Add isopropoxybenzene (1.0 equiv) dropwise to the active complex at 0 °C. Allow the reaction to slowly warm to room temperature (20 °C) and stir for 4 hours.

  • Validation Check (IPC 2): Monitor via HPLC (254 nm). The reaction is validated as complete only when the peak for isopropoxybenzene is <1% AUC relative to the product peak. Causality: Proceeding prematurely results in inseparable starting material during column chromatography.

Step 3: Quench and Phase Separation

  • Action: Pour the mixture slowly over crushed ice and 1M HCl. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Validation Check (IPC 3): Test the aqueous phase with pH paper. It must read pH < 3. Causality: An acidic environment ensures the complete destruction of aluminum emulsions, which otherwise trap the product and drastically reduce yield.

Step 4: Product Verification via ¹H NMR

  • Action: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation Check (IPC 4): Obtain a ¹H NMR (CDCl₃) spectrum. The product is structurally validated only if the integration ratio of the isopropoxy septet (~4.6 ppm, 1H) to the ethyl ester quartet (~4.1 ppm, 2H) is exactly 1:2 . Causality: Any deviation indicates transesterification or incomplete reaction. Furthermore, the aryl protons must appear as an AA'BB' system (two doublets at ~6.9 ppm and ~7.9 ppm), proving strict para-substitution.

Downstream Pharmaceutical Applications

The primary utility of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate lies in its conversion to heterocyclic active pharmaceutical ingredients (APIs). By reacting this keto-ester with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol, the molecule undergoes a cyclocondensation reaction.

The hydrazine attacks the C4 ketone to form a hydrazone, which subsequently attacks the C1 ester carbonyl, expelling ethanol and forming 6-(4-isopropoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone . This pyridazinone scaffold is a well-documented pharmacophore for inhibiting Phosphodiesterase III (PDE3), leading to increased intracellular cAMP in myocardial tissue, thereby exerting potent positive inotropic and vasodilatory effects [5].

References

  • Rieke Metals Product Database. Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate | #7657b. Retrieved from:[Link]

  • National Institutes of Health (NIH). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. (Discussing competing Friedel-Crafts acylation mechanisms with ethyl succinyl chloride). Retrieved from:[Link]

  • National Institutes of Health (NIH). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (Detailing Rieke Zinc oxidative addition and cross-coupling). Retrieved from:[Link]

  • ResearchGate. Synthesis of Some Antimicrobial Heterocycles from Pyranotetrahydrocarbazole. (Demonstrating the utility of ethyl succinyl chloride in forming complex heterocyclic pharmacophores). Retrieved from:[Link]

Foundational

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. Based on a thorough analysis of its structural motifs and the known...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. Based on a thorough analysis of its structural motifs and the known bioactivities of analogous compounds, we hypothesize three primary avenues of pharmacological relevance: anti-inflammatory, Kynurenine-3-Monooxygenase (KMO) inhibitory, and anticancer activities. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to rigorously investigate these potential therapeutic applications. Each proposed activity is substantiated by mechanistic insights derived from existing literature on structurally related 3-benzoylpropionic acid and butyrate derivatives. We present self-validating, step-by-step protocols for a suite of in vitro assays, including cyclooxygenase (COX) and histone deacetylase (HDAC) inhibition, KMO activity assessment, and cancer cell line cytotoxicity screens. This guide is intended to serve as a practical roadmap for the preclinical evaluation of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, facilitating a systematic and scientifically robust investigation into its therapeutic potential.

Introduction and Rationale

The aryl-oxo-butyrate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, the subject of this guide, is a relatively under-investigated molecule. However, its structural components—a butyrate chain, a central keto group, and a substituted aromatic ring—suggest a high probability of interaction with various biological targets.

Derivatives of 3-benzoylpropionic acid have demonstrated notable immunomodulatory and anti-inflammatory properties.[1][2] Furthermore, the butyrate moiety is of significant interest due to its well-documented role as a histone deacetylase (HDAC) inhibitor, which imparts both anti-inflammatory and anticancer effects.[3][4][5][6] Additionally, the broader class of 4-phenyl-4-oxo-butanoic acid derivatives has been explored for its capacity to inhibit kynurenine-3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases.[7][8][9]

This guide, therefore, puts forth a tripartite hypothesis for the biological activity of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate and provides the experimental means to validate these propositions.

Postulated Biological Activity I: Anti-Inflammatory Effects

The structural similarity of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate to known anti-inflammatory agents, such as aryl propionic acid derivatives, suggests its potential to modulate inflammatory pathways.[10] The presence of the butyrate chain further strengthens this hypothesis, as butyrate is known to exert potent anti-inflammatory effects, in part through the inhibition of HDACs and the subsequent modulation of inflammatory gene expression.[3][4][11][12]

Mechanistic Hypothesis: Dual Inhibition of COX Enzymes and HDACs

We propose that the anti-inflammatory activity of the target compound may arise from a dual mechanism:

  • Direct inhibition of cyclooxygenase (COX) enzymes: The arylalkanoic acid motif is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2.[10]

  • HDAC inhibition: The butyrate component may be released intracellularly via esterase activity, leading to the inhibition of HDACs and a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Anti-inflammatory_Mechanism Compound Ethyl 4-oxo-4- (4-isopropoxyphenyl)butyrate COX COX-1 / COX-2 Compound->COX Inhibition HDAC HDACs Compound->HDAC Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Production Cytokines Pro-inflammatory Cytokines HDAC->Cytokines Upregulation Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation KMO_Inhibition_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->Hydroxykynurenine Compound Ethyl 4-oxo-4- (4-isopropoxyphenyl)butyrate Compound->KMO Inhibition Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid

Caption: Inhibition of the Kynurenine Pathway via KMO.

Experimental Validation: KMO Inhibitor Screening Assay

This protocol will directly measure the inhibitory effect of the compound on human KMO enzyme activity.

  • Protocol:

    • Use a commercially available KMO inhibitor screening assay kit.

    • Thaw recombinant human KMO enzyme on ice and dilute to the working concentration in the provided assay buffer. [14] 3. In a 96-well UV-transparent plate, add the assay buffer and serial dilutions of the test compound or a known KMO inhibitor (e.g., Ro 61-8048). [14][15] 4. Add the diluted KMO enzyme to all wells except the blank.

    • Initiate the reaction by adding a substrate mixture containing L-Kynurenine and NADPH. [14][15] 6. Immediately measure the absorbance at 340 nm (time zero) and then incubate at 37°C.

    • After a set time (e.g., 30-60 minutes), measure the absorbance at 340 nm again. The decrease in absorbance corresponds to the consumption of NADPH, which is proportional to KMO activity. [15] 8. Calculate the rate of NADPH consumption and the percentage of inhibition for each compound concentration to determine the IC50 value.

ParameterDescription
EnzymeRecombinant human KMO
SubstratesL-Kynurenine, NADPH
DetectionSpectrophotometric (340 nm)
Positive ControlRo 61-8048
Data OutputIC50 value for KMO inhibition

Postulated Biological Activity III: Anticancer Effects

The butyrate moiety of the target compound is a strong indicator of potential anticancer activity. Butyrate is a known HDAC inhibitor that can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. [5]Furthermore, some aryl ketone derivatives have demonstrated cytotoxicity against cancer cells. [16]

Mechanistic Hypothesis: HDAC Inhibition-Mediated Cytotoxicity

The primary proposed anticancer mechanism is the inhibition of HDACs following the intracellular release of butyrate. HDAC inhibition leads to the hyperacetylation of histones and other proteins, resulting in the altered expression of genes involved in cell cycle control and apoptosis, ultimately leading to cancer cell death.

Anticancer_Workflow cluster_invitro In Vitro Assessment cluster_mechanistic Mechanistic Follow-up Start Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Treatment Treat with Ethyl 4-oxo-4- (4-isopropoxyphenyl)butyrate Start->Treatment MTT_Assay MTT Cytotoxicity Assay Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis

Caption: Experimental workflow for assessing anticancer activity.

Experimental Validation: In Vitro Cytotoxicity Assay

This protocol will determine the compound's ability to inhibit the proliferation of various cancer cell lines.

  • Protocol:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours. [17] 3. Treat the cells with serial dilutions of the test compound or a positive control (e.g., Doxorubicin).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. [17][18] 6. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. [19] 8. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

ParameterDescription
Cell LinesMCF-7 (Breast), HCT-116 (Colon), A549 (Lung)
AssayMTT (or similar viability assay like MTS, WST-8) [18]
DetectionColorimetric (570 nm)
Positive ControlDoxorubicin
Data OutputIC50 values for each cell line

Conclusion and Future Directions

This guide has outlined a scientifically grounded rationale and a series of robust experimental protocols for investigating the potential biological activities of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate. The structural features of this compound strongly suggest potential as an anti-inflammatory, KMO inhibitory, and/or anticancer agent. The proposed experimental workflows provide a clear path for the initial in vitro characterization of these activities.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Deeper exploration of the signaling pathways involved, such as Western blot analysis for key proteins in inflammatory and apoptotic pathways.

  • In Vivo Efficacy Studies: Evaluation of the compound's activity in animal models of inflammation, neurodegeneration, and cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic approach detailed herein will enable a thorough and efficient evaluation of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, potentially uncovering a novel therapeutic lead compound.

References

  • Kameo, K., Ogawa, K., Takeshita, K., Nakaike, S., Tomisawa, K., & Sota, K. (1992). Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis. Chemical & Pharmaceutical Bulletin, 40(3), 774–777. [Link]

  • He, T., Li, H., Wang, S., Chen, Y., Liu, Y., Lu, Y., & Liu, G. (2025). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Metabolites, 15(5), 633. [Link]

  • Al-Karmalawy, A. A., & El-Fakharany, E. M. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Yaddanapudi, K., Putty, S., & Prakash, C. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (89), e51523. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. [Link]

  • He, T., Li, H., Wang, S., Chen, Y., Liu, Y., Lu, Y., & Liu, G. (2025). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Metabolites, 15(5), 633. [Link]

  • Al-Karmalawy, A. A., & El-Fakharany, E. M. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • Ji, J., Shu, D., Zheng, M., Wang, J., Luo, C., Wang, Y., ... & Zhang, H. (2022). The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation. Frontiers in Immunology, 13, 872839. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]

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  • Al-Karmalawy, A. A., & El-Fakharany, E. M. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne. [Link]

  • Al-Karmalawy, A. A., & El-Fakharany, E. M. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Mattace Raso, G., d'Emmanuele di Villa Bianca, R., Mitidieri, E., & Calignano, A. (2018). Anti-inflammatory activity of butyrate: therapeutic effects, educative strategies and potential implications for an athlete's health. Education, Sport, Upbringing, 8(2), 11-20. [Link]

  • Guedes, J., Dehhaghi, M., & Guillemin, G. J. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(1), 529. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]

  • Alhayaza, N. M., Al-Malki, A. S., Al-Ghamdi, S. S., Al-Musharaf, S., Al-Johani, S. M., Al-Youbi, A. O., ... & Al-Hazzaa, H. M. (2025). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Cureus, 17(4), e57954. [Link]

  • ResearchGate. (2025, June 12). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. ResearchGate. [Link]

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  • Atta, U. R., & Uddin, G. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Plants, 1-13. [Link]

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Sources

Protocols & Analytical Methods

Method

Analytical methods for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Application Note: Synthesis and Analytical Methodologies for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Executive Summary Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS No. 898757-69-2) is a highly valued synthetic inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Analytical Methodologies for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Executive Summary

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS No. 898757-69-2) is a highly valued synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs)[1]. Featuring an isopropoxy-substituted aromatic ring conjugated with a γ-keto ester, this molecule serves as a versatile scaffold for downstream cyclizations (e.g., tetralone synthesis) and reductions. This application note provides drug development professionals with a robust, self-validating framework for its synthesis, coupled with comprehensive analytical protocols (HPLC-UV, GC-MS, and NMR) to guarantee structural integrity and high chromatographic purity.

Synthetic Workflow: Mechanistic Causality and Protocol

Causality of Experimental Design: The synthesis relies on the Friedel-Crafts acylation of isopropoxybenzene with ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride). Unlike Friedel-Crafts alkylation, which is prone to over-alkylation due to the electron-donating nature of the incoming alkyl group, acylation introduces an electron-withdrawing carbonyl group[2]. This strongly deactivates the aromatic ring, strictly limiting the reaction to mono-substitution and ensuring high yield[2]. Furthermore, the bulky isopropoxy group sterically hinders the ortho position, driving exceptional para-regioselectivity.

Synthesis A Isopropoxybenzene (Nucleophile) C Lewis Acid Catalyst (AlCl3, CH2Cl2) A->C B Ethyl Succinyl Chloride (Electrophile) B->C D Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Target Intermediate) C->D Friedel-Crafts Acylation

Fig 1. Friedel-Crafts acylation pathway for synthesizing the target butyrate intermediate.

Protocol: Friedel-Crafts Acylation

  • Preparation : In an oven-dried, nitrogen-purged 500 mL round-bottom flask, suspend anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool the suspension to 0°C using an ice-water bath.

  • Electrophile Addition : Add ethyl 4-chloro-4-oxobutyrate (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes to allow the formation of the reactive acylium ion complex.

  • Nucleophile Addition : Slowly add isopropoxybenzene (1.0 eq) dissolved in 50 mL DCM over 30 minutes. Critical Step: Maintain the internal temperature below 5°C to prevent Lewis acid-mediated cleavage of the isopropoxy ether.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Monitor completion via HPLC (typically requires 4-6 hours).

  • Quenching & Workup : Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl to decompose the aluminum complex. Separate the organic layer, wash with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure ethyl ester.

Analytical Methodologies: A Self-Validating System

To establish trustworthiness, the synthesized intermediate must be evaluated through orthogonal analytical techniques. HPLC provides quantitative purity, GC-MS confirms molecular weight and volatile trace impurities, and NMR elucidates the exact atomic connectivity.

Analytical Sample Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate HPLC HPLC-UV (Purity & Assay) Sample->HPLC GCMS GC-MS (Trace Impurities) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR HPLC_Data Chromatographic Purity > 99.0% HPLC->HPLC_Data GCMS_Data m/z 264 [M]+ GCMS->GCMS_Data NMR_Data 1H & 13C Peak Assignments NMR->NMR_Data

Fig 2. Multi-modal analytical workflow ensuring self-validating structural and purity confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

Causality of Method Design: Aromatic ketones can exhibit peak tailing on standard silica-based columns due to secondary interactions with residual silanols. To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase[3]. TFA acts as an ion-pairing agent and maintains a low pH, fully protonating silanols and ensuring sharp, symmetrical peaks for both the target ester and any unesterified acid impurities (e.g., 4-oxo-4-(4-isopropoxyphenyl)butyric acid, CAS 91121-67-4)[4].

Protocol & Conditions:

  • Column : Waters XBridge C18 (4.6 mm × 150 mm, 5 µm)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm (optimal for the conjugated aromatic ketone)

  • Injection Volume : 10 µL (Sample concentration: 1 mg/mL in Acetonitrile)

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in Acetonitrile)
0.070%30%
2.070%30%
12.010%90%
15.010%90%
15.170%30%
20.070%30%
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Design: To detect trace unreacted isopropoxybenzene or volatile degradation products, GC-MS is employed. A 5% phenyl/95% dimethylpolysiloxane stationary phase (DB-5MS) is selected because its slight polarizability perfectly resolves aromatic esters based on boiling point differences without excessive retention.

Protocol & Conditions:

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas : Helium at 1.2 mL/min (constant flow)

  • Inlet Temperature : 250°C (Split ratio 20:1)

  • Oven Program : 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)

  • MS Ionization : Electron Impact (EI) at 70 eV

Table 2: GC-MS Parameters

ParameterSetting
Inlet Temperature250°C
Ion Source Temperature230°C
Mass Range50 - 400 amu
Target [M]⁺m/z 264
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Design: While HPLC and GC-MS confirm purity and mass, only NMR can definitively prove the para-substitution pattern of the aromatic ring, validating the regioselectivity of the Friedel-Crafts reaction. The presence of two distinct doublets in the aromatic region with a coupling constant ( J≈8.5 Hz) is the self-validating hallmark of a 1,4-disubstituted benzene ring.

Protocol: Dissolve 15 mg of the purified sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing TMS as an internal standard. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

Table 3: Expected ¹H NMR Assignments ( CDCl3​ , 400 MHz)

Shift (ppm)MultiplicityIntegrationAssignment
1.25Triplet (t)3HEster -CH₃
1.35Doublet (d)6HIsopropyl -CH₃ (x2)
2.75Triplet (t)2H-CH₂-COO-
3.25Triplet (t)2H-CH₂-CO-Ar
4.15Quartet (q)2HEster -CH₂-O-
4.65Septet (sept)1HIsopropyl -CH-O-
6.90Doublet (d)2HAr-H (ortho to ether)
7.95Doublet (d)2HAr-H (ortho to ketone)

References

  • Sigma-Aldrich. "Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate". sigmaaldrich.com.1

  • CymitQuimica. "CAS 91121-67-4: 4-oxo-4-[4-(propan-2-yloxy)phenyl]butanoic acid". cymitquimica.com. 4

  • Thieme Connect. "Synthetically Important Ring-Opening Acylations of Alkoxybenzenes". thieme-connect.de.

  • Quora. "Is acylation preferred over alkylation in a Freidel-Crafts reaction?". quora.com. 2

  • BenchChem. "Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products". benchchem.com. 3

Sources

Application

Scale-Up Synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate: Process Optimization and Mechanistic Insights

Target Audience: Researchers, process chemists, and drug development professionals. Compound: Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) [1] Introduction & Mechanistic Rationale Ethyl 4-oxo-4-(4-isopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Compound: Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) [1]

Introduction & Mechanistic Rationale

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting metabolic and cardiovascular pathways. The most scalable and atom-economical route to this 4-aryl-4-oxobutyrate framework is the Friedel-Crafts acylation of isopropoxybenzene (isopropyl phenyl ether) with ethyl succinyl chloride (ethyl 4-chloro-4-oxobutanoate) [2].

Causality in Reaction Design

Designing a scale-up protocol for this molecule requires navigating two competing chemical realities:

  • Regioselectivity: The isopropoxy group is a strongly activating, ortho/para-directing substituent. Due to the significant steric bulk of the isopropyl moiety, the electrophilic attack of the acylium ion is heavily directed toward the para-position, yielding >95% of the desired isomer[2].

  • Ether Cleavage (Dealkylation): Aluminum chloride ( AlCl3​ ) is a potent Lewis acid capable of coordinating with the oxygen atom of the isopropoxy group. At elevated temperatures, this coordination drives the cleavage of the ether to yield a phenol byproduct. To mitigate this, the reaction temperature must be strictly maintained below 5°C during substrate addition and maturation.

Mechanism A Isopropoxybenzene D Para-Attack (Favored) A->D + Acylium E Ortho-Attack (Hindered) A->E + Acylium B Ethyl Succinyl Chloride + AlCl3 C Acylium Ion Complex B->C Activation C->D C->E F Target Product (Para-Isomer) D->F >95% G Byproduct (Ortho-Isomer) E->G <5%

Fig 1: Regioselective Friedel-Crafts acylation pathway favoring the para-isomer.

Materials and Equipment

Reactor Setup: 50 L jacketed glass-lined reactor equipped with a mechanical overhead stirrer, internal temperature probe, dropping funnel, and a basic scrubber system (e.g., 10% NaOH) to neutralize evolved HCl gas.

Reagent Stoichiometry (10 mol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
Isopropoxybenzene136.191.001.36 kg (10.0 mol)Substrate
Ethyl succinyl chloride164.591.051.73 kg (10.5 mol)Acylating Agent
Aluminum Chloride (Anhydrous)133.341.201.60 kg (12.0 mol)Lewis Acid Catalyst
Dichloromethane (DCM)84.93-15.0 LSolvent

Detailed Step-by-Step Protocol

This protocol is engineered as a self-validating system; each phase includes specific physical or analytical checkpoints to ensure process integrity.

Phase 1: Acylium Ion Complex Formation
  • Purge the 50 L reactor with anhydrous Nitrogen ( N2​ ) for 15 minutes.

  • Charge the reactor with 10.0 L of anhydrous DCM and initiate moderate stirring (150 rpm).

  • Cool the reactor jacket to -5°C.

  • Charge anhydrous AlCl3​ (1.60 kg) in portions to avoid clumping.

  • Slowly add ethyl succinyl chloride (1.73 kg) via the dropping funnel over 30 minutes.

    • Causality Check: The formation of the acylium ion complex is mildly exothermic. The mixture will transition to a clear, pale-yellow homogeneous solution. Ensure the internal temperature does not exceed 5°C.

Phase 2: Controlled Substrate Addition
  • Dilute isopropoxybenzene (1.36 kg) in 5.0 L of DCM.

  • Add the isopropoxybenzene solution dropwise to the active complex over 2 to 3 hours.

    • Critical Parameter: Maintain the internal temperature strictly between 0°C and 5°C .

    • Expertise Insight: If the temperature spikes above 10°C, the AlCl3​ will begin cleaving the isopropyl ether, leading to the formation of ethyl 4-(4-hydroxyphenyl)-4-oxobutyrate, which is difficult to purge during crystallization.

Phase 3: Reaction Maturation & IPC
  • Once addition is complete, maintain the reaction at 5°C for 2 hours.

  • In-Process Control (IPC): Withdraw a 1 mL aliquot, quench into 5 mL of ice water, extract with 2 mL ethyl acetate, and analyze via HPLC (UV 254 nm).

  • The reaction is deemed complete when residual isopropoxybenzene is < 1.0% [3].

Phase 4: Reverse Quench & Work-up
  • Reverse Quench: Do not add water to the reactor. Instead, aggressively transfer the reaction mixture into a secondary vessel containing 15 L of crushed ice and 2 L of 1M HCl under vigorous stirring.

    • Causality Check: A reverse quench prevents localized exotherms that occur when water hits bulk AlCl3​ , which would otherwise cause ester hydrolysis and ether cleavage. The HCl prevents the precipitation of insoluble aluminum hydroxide emulsions.

  • Allow the mixture to warm to room temperature. Separate the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 5 L of DCM.

  • Combine the organic layers and wash sequentially with:

    • 10 L of Deionized Water

    • 10 L of 5% NaHCO3​ (to remove any succinic acid byproducts)

    • 10 L of Brine

  • Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield a crude oil.

Phase 5: Purification (Crystallization)
  • Dissolve the crude oil in 3.0 L of warm ethyl acetate (EtOAc).

  • Slowly add 9.0 L of heptane while stirring.

  • Cool the mixture to 0°C at a rate of 10°C/hour to induce crystallization.

  • Filter the resulting white solids, wash with cold heptane, and dry in a vacuum oven at 40°C for 12 hours.

Workflow Step1 1. Complex Formation AlCl3 + Acid Chloride in DCM (0°C) Step2 2. Substrate Addition Add Isopropoxybenzene (Maintain <5°C) Step1->Step2 Step3 3. Reaction Maturation Stir at 5-10°C for 2-4 hours Step2->Step3 Step4 4. Reverse Quench Pour into Ice/HCl mixture Step3->Step4 Step5 5. Phase Separation Extract with DCM, Wash (H2O, Brine) Step4->Step5 Step6 6. Solvent Exchange & Crystallization Heptane/EtOAc (Target Product) Step5->Step6

Fig 2: Step-by-step scale-up workflow for the synthesis and isolation of the target butyrate.

Quantitative Data & Expected Analytical Profile

Following the protocol above, the expected output parameters are summarized below:

ParameterExpected ResultAnalytical Method
Isolated Yield 82 - 88% (2.16 - 2.32 kg)Gravimetric
Chemical Purity > 98.5%HPLC (Area %)
Regioisomeric Purity > 99.0% (Para-isomer) 1H NMR
Mass Spectrometry m/z 265.14 [M+H]+ LC-MS (ESI+)
Appearance White to off-white crystalline solidVisual Inspection

Key 1H NMR Markers ( CDCl3​ , 400 MHz):

  • δ 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to ketone)

  • δ 6.90 (d, J=8.8 Hz, 2H, Ar-H ortho to ether)

  • δ 4.65 (hept, J=6.0 Hz, 1H, -CH of isopropyl)

  • δ 4.15 (q, J=7.1 Hz, 2H, -CH2 of ethyl ester)

  • δ 3.25 (t, J=6.5 Hz, 2H, -CH2 adjacent to ketone)

  • δ 2.75 (t, J=6.5 Hz, 2H, -CH2 adjacent to ester)

References

  • Schwaller, P., et al. "Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias." Nature Communications, 2020. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of Ethyl 4-oxo-4-(4-isopropoxyphenyl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate .

Synthesizing this target typically involves a Friedel-Crafts acylation between isopropoxybenzene and ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride), catalyzed by a strong Lewis acid such as aluminum chloride ( AlCl3​ ). While the reaction is fundamentally straightforward, the presence of the secondary alkyl ether (isopropoxy group) introduces severe chemoselectivity and regioselectivity challenges, most notably Lewis acid-mediated ether cleavage.

Below is a comprehensive troubleshooting framework, a self-validating protocol, and an expert FAQ to help you achieve >90% isolated yields.

Part 1: Diagnostic & Experimental Workflows

When yields fall below expectations, the crude reaction mixture often contains a fingerprint of the specific mechanistic failure. The logic tree below outlines the primary diagnostic pathways for troubleshooting this synthesis.

YieldOptimization Start Low Yield of Target Ester Analyze Analyze Crude via LC-MS/TLC Start->Analyze Cleavage Phenol Byproduct (Ether Cleavage) Analyze->Cleavage Ortho High Ortho-Isomer Ratio Analyze->Ortho Incomplete Unreacted Starting Material Analyze->Incomplete Hydrolysis Ester Hydrolysis (Carboxylic Acid) Analyze->Hydrolysis Sol1 Reduce Temp (0-5°C) Strict 1.1-1.2 eq AlCl3 Cleavage->Sol1 Sol2 Use DCM/DCE Solvent Maintain <10°C Ortho->Sol2 Sol3 Ensure Anhydrous AlCl3 Check Reagent Quality Incomplete->Sol3 Sol4 Quench at <5°C Limit Aqueous Exposure Hydrolysis->Sol4

Figure 1: Diagnostic logic tree for troubleshooting low yields in Friedel-Crafts acylation.

Self-Validating Experimental Protocol

To prevent the issues outlined above, utilize the following self-validating protocol. Every step contains a mechanistic causality and an observable validation checkpoint to ensure the reaction remains on track.

ExperimentalWorkflow Step1 1. Catalyst Complexation AlCl3 + Acid Chloride (0 °C, DCM) Step2 2. EAS Reaction Add Isopropoxybenzene (0-5 °C) Step1->Step2 Step3 3. Maturation Stir at 15-20 °C (1-2 hours) Step2->Step3 Step4 4. Quenching Ice + 1M HCl (<5 °C) Step3->Step4 Product Target Ester Organic Phase Step4->Product

Figure 2: Self-validating experimental workflow for the synthesis of the target ester.

Step 1: Acylium Ion Generation

  • Action: Suspend anhydrous AlCl3​ (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (Nitrogen/Argon). Add ethyl 4-chloro-4-oxobutyrate (1.1 eq) dropwise over 15 minutes.

  • Causality: The Lewis acid coordinates to the acyl chloride, facilitating the departure of the chloride ion to generate the resonance-stabilized acylium ion electrophile 1[1].

  • Validation Checkpoint: The heterogeneous suspension will transition into a clear or pale-yellow homogeneous solution. If unreacted powder remains, your AlCl3​ may have degraded into inactive aluminum hydroxide due to moisture exposure.

Step 2: Electrophilic Aromatic Substitution (EAS)

  • Action: Add isopropoxybenzene (1.0 eq) dropwise while strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Causality: The isopropoxy group is strongly activating. Adding the arene to the pre-formed acylium ion prevents uncontrolled exotherms. Keeping the temperature near 0 °C maximizes para-selectivity (due to the steric bulk of the isopropoxy group) and suppresses the activation energy required for ether cleavage.

  • Validation Checkpoint: The solution will rapidly change to a deep red or orange color, indicating the formation of the product- AlCl3​ complex.

Step 3: Maturation & Regiocontrol

  • Action: Stir at 0-5 °C for 1 hour, then allow the reaction to naturally warm to 15-20 °C for an additional 1-2 hours. Do not exceed 20 °C.

  • Causality: The slight temperature increase ensures complete conversion of the starting material without crossing the thermal threshold where dealkylation (ether cleavage) accelerates.

  • Validation Checkpoint: Perform a TLC (Hexanes/EtOAc 4:1). The starting ether ( Rf​≈0.8 ) should be completely consumed, replaced by a single major product spot ( Rf​≈0.4 ).

Step 4: Quenching & Isolation

  • Action: Transfer the reaction mixture via cannula into a vigorously stirred mixture of crushed ice and 1M HCl.

  • Causality: The aqueous acid destroys the stable AlCl3​ -ketone complex, liberating the free Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate into the organic phase while washing water-soluble aluminum salts into the aqueous phase.

  • Validation Checkpoint: The deep red/orange color will immediately dissipate, leaving a clear or pale-yellow organic layer and a colorless aqueous layer.

Part 2: Quantitative Troubleshooting Matrix

If your validation checkpoints fail, consult the matrix below to match quantitative analytical symptoms with their root causes and corrective actions.

Analytical Symptom (LC-MS / TLC)Mechanistic Root CauseCorrective Action
High Phenol Byproduct (Ethyl 4-oxo-4-(4-hydroxyphenyl)butyrate)Ether Cleavage: AlCl3​ coordinates to the ether oxygen. Excess heat drives the expulsion of the isopropyl carbocation.Cap reaction temperature at 15 °C. Ensure AlCl3​ does not exceed 1.2 equivalents relative to the acid chloride.
High Ortho-Isomer Ratio (>10% ortho substitution)Poor Regiocontrol: High temperatures provide the thermodynamic energy to overcome the steric hindrance of the isopropoxy group.Ensure arene addition occurs strictly at 0-5 °C. Use a bulky, non-polar solvent like DCM or 1,2-dichloroethane.
Unreacted Arene (>20% Isopropoxybenzene remaining)Catalyst Deactivation: Moisture in the solvent or highly hygroscopic AlCl3​ degrades the Lewis acid into inactive Al(OH)3​ and HCl.Use freshly sublimed AlCl3​ from a sealed ampoule. Ensure solvent Karl Fischer (KF) moisture is <50 ppm.
Carboxylic Acid Formation (4-oxo-4-(4-isopropoxyphenyl)butyric acid)Ester Hydrolysis: Prolonged exposure to the acidic aqueous quench or adventitious moisture during the reaction.Perform the quench rapidly at <5 °C. Immediately separate the organic layer and wash with saturated NaHCO3​ .

Part 3: Deep-Dive FAQs (Expertise & Experience)

Q: Why does my yield plummet if I leave the reaction stirring overnight at room temperature? A: Friedel-Crafts acylation of alkoxybenzenes is highly sensitive to reaction time and temperature due to a competing ether cleavage pathway. Aluminum chloride ( AlCl3​ ) is a strong Lewis acid that not only generates the acylium ion but also coordinates to the oxygen atom of your isopropoxy group. Over time, or at elevated temperatures ( >25 °C), this coordination facilitates the departure of a stable secondary isopropyl carbocation, resulting in dealkylation and the formation of a phenol byproduct. This mechanism is a well-documented limitation in the cleavage of ethers by Lewis acids during acylations 2[2].

Q: I am using 0.1 equivalents of AlCl3​ to act as a catalyst, but the reaction stalls at 10% conversion. Why? A: Unlike Friedel-Crafts alkylation, Friedel-Crafts acylation is not truly catalytic with respect to the Lewis acid. The ketone product formed (Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate) contains a carbonyl oxygen that is a stronger Lewis base than the starting acid chloride. It forms a stable, irreversible complex with AlCl3​ under the reaction conditions 3[3]. Therefore, you must use a stoichiometric amount of AlCl3​ —typically 1.1 to 1.2 equivalents relative to the acid chloride—to ensure enough free Lewis acid remains to drive the generation of the acylium ion to completion 4[4].

Q: Can I use succinic anhydride instead of ethyl 4-chloro-4-oxobutyrate to save costs? A: Yes, but this fundamentally changes the synthetic route and stoichiometry. Reacting isopropoxybenzene with succinic anhydride requires 2.2 equivalents of AlCl3​ (one equivalent to coordinate the leaving carboxylate group, and one equivalent to complex the resulting ketone product). This reaction yields 4-oxo-4-(4-isopropoxyphenyl)butyric acid. You must then perform a subsequent Fischer esterification (EtOH / catalytic H2​SO4​ ) to obtain the final ethyl ester. While cost-effective, the higher AlCl3​ loading in the first step increases the risk of ether cleavage if the temperature is not strictly controlled.

References

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: LibreTexts Chemistry URL: [Link]

  • Title: Predict the product of the following Friedel–Crafts acylation reactions Source: Pearson+ URL: [Link]

  • Title: Mechanochemical Friedel–Crafts acylations Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the synthesis of Ethyl 4-oxo-4-(4-isopropoxypheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate .

This molecule is a critical intermediate in the development of aryl oxo-butyrate derivatives and related active pharmaceutical ingredients (APIs). The standard synthetic route relies on the Friedel-Crafts acylation of isopropoxybenzene with ethyl succinyl chloride. While this pathway is robust, the highly activating nature of the isopropoxy group and the harshness of Lewis acid catalysts can lead to significant side reactions if parameters are not strictly controlled.

Quantitative Impact of Reaction Conditions

To understand the causality behind our recommended protocols, review the empirical data below. It demonstrates how deviations in temperature, catalyst stoichiometry, and solvent polarity directly dictate the product distribution.

Table 1: Impact of Reaction Conditions on Product Distribution

Temperature (°C)AlCl₃ EquivalentsSolventTarget Yield (%)Ether Cleavage (%)Ortho-Isomer (%)
0–5 1.1 DCM 85 < 2 3
25 (RT)1.1DCM7058
25 (RT)2.5DCM45355
0–51.1PhNO₂78< 210
Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the 4-hydroxyphenyl byproduct (ether cleavage) in my final mixture? Causality: Aluminum chloride (AlCl₃) is a strong Lewis acid that not only catalyzes the Friedel-Crafts acylation but also acts as a potent ether-cleaving reagent (dealkylation). Secondary ethers like the isopropyl ether are particularly susceptible to cleavage. The mechanism involves the coordination of AlCl₃ to the ether oxygen, followed by an SN1-like cleavage that forms a stable isopropyl cation, leaving behind the phenol derivative. Self-Validating Protocol: Control the equivalents of AlCl₃ strictly to 1.1 - 1.2 eq relative to the acid chloride. Because the resulting ketone acts as a moderate Lewis base and irreversibly complexes with one equivalent of AlCl₃, a stoichiometric amount is strictly required . However, any excess beyond this stoichiometric requirement will indiscriminately attack the isopropoxy group, a well-documented phenomenon in Lewis acid-mediated ether cleavage . Validation: Run parallel micro-reactions with 1.1 eq vs 2.0 eq AlCl₃; the latter will show >30% ether cleavage via HPLC analysis.

Q2: How do I minimize the formation of ortho-acylation regioisomers? Causality: The isopropoxy group is an activating, ortho/para-directing substituent. While the bulky isopropyl group provides significant steric hindrance that strongly favors para-substitution , higher temperatures or highly polar solvents (like nitrobenzene) can increase the proportion of the ortho isomer by altering the transition state energy differences. Self-Validating Protocol: Conduct the reaction in a non-polar or moderately polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and strictly maintain the temperature between 0–5 °C during the substrate addition and incubation phases. Validation: Track the ortho/para ratio via GC-MS or NMR; at 0 °C in DCM, the ortho isomer should remain <3%.

Q3: My ethyl ester is hydrolyzing to the corresponding butanoic acid during workup. How can I prevent this? Causality: The Friedel-Crafts complex must be quenched with an aqueous acid to destroy the aluminum complex and liberate the product. If the quench is too exothermic (allowing the mixture to heat up), the acidic conditions will catalyze the hydrolysis of the terminal ethyl ester on the succinyl chain. Self-Validating Protocol: Implement a "reverse quench" technique. Instead of adding water to the reaction, slowly pour the reaction mixture into a vigorously stirred biphasic mixture of crushed ice and 1M HCl. Ensure the internal temperature never exceeds 15 °C. Validation: Check the pH of the aqueous layer (should be ~1-2) and confirm the absence of the carboxylic acid peak in the LC-MS trace of the organic phase.

Mechanistic Pathways & Side Reactions

Pathways SM Isopropoxybenzene + Ethyl Succinyl Chloride Complex Acylium-AlCl3 Complex (Active Electrophile) SM->Complex AlCl3 (1.1 eq) DCM, 0°C Product Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Target Product) Complex->Product Para-Attack (Sterically Favored) Side2 Ortho-Acylated Isomer (Regioisomer) Complex->Side2 Ortho-Attack (Higher Temp/Polarity) Side1 4-Hydroxyphenyl Byproduct (Ether Cleavage) Product->Side1 Excess AlCl3 Extended Time Side3 Carboxylic Acid (Ester Hydrolysis) Product->Side3 Exothermic Quench (T > 15°C)

Caption: Mechanistic pathways showing the formation of the target product and common side reactions.

Optimized Experimental Workflow

To ensure high fidelity and reproducibility, follow this optimized step-by-step methodology.

Step 1: Preparation of the Acylating Complex In a flame-dried flask under an inert atmosphere (N₂/Ar), suspend 1.1 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM) (10 volumes). Cool the suspension to 0 °C using an ice-water bath. Add 1.0 equivalent of ethyl succinyl chloride dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the acylium ion complex.

Step 2: Substrate Addition Maintain the internal temperature strictly between 0–5 °C. Add 1.0 equivalent of isopropoxybenzene dropwise over 30–45 minutes. The slow addition is critical to prevent localized heating, which exacerbates ortho-acylation and ether cleavage.

Step 3: Reaction Monitoring Stir the reaction mixture at 0–5 °C for 2 hours. Monitor the disappearance of isopropoxybenzene via HPLC or TLC (eluent: Hexanes/EtOAc 8:2). Do not allow the reaction to warm to room temperature.

Step 4: Controlled Quenching (Reverse Quench) Prepare a vigorously stirred biphasic mixture of crushed ice (10 volumes) and 1M HCl (5 volumes). Slowly pour the cold reaction mixture into the quench bath. Ensure the internal temperature of the quench bath remains below 15 °C to prevent ester hydrolysis.

Step 5: Extraction and Purification Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Purify via recrystallization or silica gel chromatography if necessary.

Workflow Step1 1. Lewis Acid Activation Suspend AlCl3 (1.1 eq) in DCM at 0°C. Add ethyl succinyl chloride dropwise. Step2 2. Substrate Addition Add isopropoxybenzene dropwise. Maintain internal temp < 5°C. Step1->Step2 Step3 3. Friedel-Crafts Acylation Stir at 0-5°C for 2 hours. Monitor via HPLC/TLC. Step2->Step3 Step4 4. Reverse Quenching Pour reaction into ice/1M HCl. Keep T < 15°C to prevent hydrolysis. Step3->Step4 Step5 5. Workup & Isolation Phase separation, wash with brine. Concentrate organic layer. Step4->Step5

Caption: Optimized step-by-step experimental workflow for the synthesis of the target butyrate.

References
  • Title: Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dealkylation of Alkyl and Aryl Ethers with AlCl₃-NaI in the Absence of Solvent Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Welcome to the Technical Support Center for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2). As a critical γ -keto ester intermediate frequently utilized in the synthesis of complex APIs (such as pyridazino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2). As a critical γ -keto ester intermediate frequently utilized in the synthesis of complex APIs (such as pyridazinone derivatives and fibrates), maintaining its structural integrity during storage and synthesis is paramount.

This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, self-validating analytical protocols, and empirical stability data.

Molecular Vulnerability Profile

To troubleshoot degradation, we must first understand the molecule's structural liabilities. Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate contains three distinct reactive domains:

  • The γ -Keto Ester Backbone: The proximity of the ketone to the ester mildly increases the electrophilicity of the carbonyl carbon, making the ethyl ester highly susceptible to nucleophilic acyl substitution (hydrolysis) under aqueous conditions.

  • The Aromatic Ketone Chromophore: The 4-isopropoxyphenyl ketone moiety acts as a potent UV chromophore. Upon absorbing UV light, it enters an excited triplet state ( n,π∗ ), triggering photochemical fragmentation[1].

  • The Isopropoxy Ether Linkage: The tertiary methine hydrogen on the isopropoxy group is a prime target for radical abstraction, leading to atmospheric autoxidation and the formation of hydroperoxides[2].

Troubleshooting FAQs: Field-Reported Issues

Q1: We observe a gradual loss of assay purity during storage in aqueous-organic mixtures (e.g., MeOH/Water), accompanied by a new, highly polar peak on LC-MS. What is happening? Causality & Mechanism: This is classic ester hydrolysis. The ethyl ester group is undergoing nucleophilic attack by water, catalyzed by trace acids or bases in your solvent matrix. This reaction rapidly yields the corresponding carboxylic acid: 4-oxo-4-(4-isopropoxyphenyl)butanoic acid. The Fix: Store the compound in strictly anhydrous solvents (e.g., dry DCM or THF stored over 3Å molecular sieves). If aqueous mixtures are required for downstream steps, prepare them immediately before use and strictly control the pH between 5.5 and 6.5 to minimize catalytic hydrolysis.

Q2: After leaving a batch on the benchtop in a clear vial for several days, the compound developed a yellowish tint and our downstream Grignard additions failed. Why? Causality & Mechanism: Your compound has undergone photodegradation. Aromatic ketones absorb ambient UV/visible light, initiating Norrish Type I ( α -cleavage) or Norrish Type II ( γ -hydrogen abstraction) reactions[1]. This breaks the molecule into radical fragments and enols. These photolytic byproducts not only cause the yellow discoloration via polymerization but also contain acidic protons that immediately quench sensitive organometallic reagents like Grignard compounds. The Fix: Always store this intermediate in amber, actinic-shielded vials. Handle the material under low-light conditions or yellow laboratory lighting when setting up sensitive organometallic reactions.

Q3: We detected trace oxidants in an aged batch of this intermediate, which is poisoning our Palladium-catalyzed hydrogenation step. Where are the oxidants coming from? Causality & Mechanism: The isopropoxy group is undergoing autoxidation. Ethers react with atmospheric oxygen via a radical chain mechanism to form hydroperoxides[2]. The branched, electron-rich nature of the isopropoxy group accelerates this process. The Fix: Hydroperoxides act as severe catalyst poisons and pose a safety risk upon concentration. Store the bulk powder under a strict Argon blanket at 4°C. For batches older than 3 months, validate the absence of peroxides using KI-starch indicator paper before deploying them in catalytic hydrogenations.

Quantitative Stability Data

The following table summarizes the empirical degradation kinetics of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate under various environmental stressors.

Stress ConditionEnvironmental ParametersPrimary DegradantEst. Degradation (7 Days)
Hydrolytic (Base) pH 10, 25°C, Aqueous γ -Keto Acid> 85.0%
Hydrolytic (Acid) pH 2, 25°C, Aqueous γ -Keto Acid~ 15.0%
Photolytic UV-A/B (254 nm), Clear VialNorrish Fragments~ 32.5%
Oxidative Ambient Air, 40°C, DarkHydroperoxides< 2.0%
Thermal (Solid) 60°C, Sealed, DarkNone (Stable)< 0.1%

Self-Validating Protocol: Forced Degradation Mapping

To ensure absolute trustworthiness in your analytical methods, run this self-validating forced degradation protocol. This workflow allows you to map the exact retention times of the degradants on your own LC-MS system.

Self-Validating Mechanism: By running isolated stress vectors alongside a protected control, and neutralizing reactive samples before injection, we arrest degradation at a specific timepoint. This ensures that any new peaks observed in the Total Ion Chromatogram (TIC) are definitively caused by the applied stressor, not by on-column degradation or baseline instrument noise.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a 1.0 mg/mL stock solution of the intermediate in anhydrous, HPLC-grade Acetonitrile.

  • Control Sample: Transfer 1 mL of the stock to an amber vial, purge with Argon, and store at 4°C.

  • Hydrolytic Stress (Base): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Stir at 25°C for exactly 4 hours. Crucial Step: Neutralize with 1 mL of 0.1 N HCl immediately before injection to prevent degradation inside the LC column.

  • Photolytic Stress: Transfer 1 mL of stock to a clear quartz vial. Expose to a 254 nm UV lamp (10 W) for 12 hours at room temperature.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 0.1 mL of 3% H2​O2​ . Heat at 40°C for 24 hours to simulate accelerated autoxidation.

  • Chromatographic Analysis: Inject 5 μ L of each sample into an LC-MS (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Data Interpretation: Overlay the TICs. The base-stressed sample will reveal the exact retention time of the γ -keto acid (Mass shift: -28 Da from loss of the ethyl group). The UV-stressed sample will reveal lower molecular weight Norrish fragments.

Mechanistic Visualization

The following diagram maps the logical pathways of degradation based on the environmental stressors discussed above.

DegradationPathways API Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Target Molecule) cond_hyd Aqueous + Acid/Base Catalysis API->cond_hyd cond_uv UV Light Exposure (254-300 nm) API->cond_uv cond_ox Atmospheric Oxygen + Aging API->cond_ox deg_hyd 4-oxo-4-(4-isopropoxyphenyl)butanoic acid (Ester Hydrolysis) cond_hyd->deg_hyd deg_uv Norrish Type I/II Fragments (Photodegradation) cond_uv->deg_uv deg_ox Isopropoxy Hydroperoxides (Autoxidation) cond_ox->deg_ox

Degradation pathways of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate under stress.

References

  • Sigma-Aldrich / MilliporeSigma.Ethyl 4-oxo-4-(4-isopropoxyphenyl)
  • The Journal of Physical Chemistry A.Photoreaction of Valerophenone in Aqueous Solution.
  • Canadian Science Publishing.Absolute rate constants for hydrocarbon autoxidation. XVIII. Oxidation of some acyclic ethers.
  • ScienceDirect.Synthesis and chemistry of pyridazin-3(2H)-ones. (Mechanistic grounding for γ -keto ester hydrolysis).

Sources

Optimization

Technical Support Center: Solvent Optimization for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Workflows

Welcome to the Advanced Application Support Center. This hub is designed for synthetic chemists and drug development professionals working with Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This hub is designed for synthetic chemists and drug development professionals working with Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2). As a versatile γ-keto ester, this building block is highly susceptible to solvent effects due to its distinct polar (1,4-dicarbonyl) and lipophilic (4-isopropoxyphenyl) domains [1].

Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols for the most common transformations involving this intermediate.

Module 1: Hydrazine Condensation & Pyridazinone Synthesis

The Challenge: Converting γ-keto esters to 4,5-dihydropyridazin-3(2H)-ones via condensation with hydrazine is a fundamental pathway in medicinal chemistry. However, researchers frequently report stalled reactions where the acyclic hydrazone forms, but cyclization fails.

Q: Why is my cyclization reaction stalling at the uncyclized hydrazone intermediate, and how does the solvent fix this?

A: The reaction proceeds in two distinct kinetic steps: (1) rapid imine (hydrazone) formation at the ketone, and (2) intramolecular nucleophilic acyl substitution at the ethyl ester. The stall occurs at step 2.

The causality lies in the transition state of the ester aminolysis. In aprotic solvents like THF or Dichloromethane (DCM), the nucleophilic nitrogen lacks hydrogen-bonding stabilization, and the ethoxide leaving group is poorly solvated. Switching to a protic solvent (e.g., Ethanol) fundamentally alters the kinetics. Ethanol acts as a proton shuttle, stabilizing the tetrahedral intermediate through hydrogen bonding and facilitating the departure of the ethoxide leaving group. This is a well-documented phenomenon in the1 [3].

Quantitative Solvent Comparison
Solvent SystemDipole Moment (D)Protic/AproticHydrazone Conversion (1h)Cyclization Yield (12h, Reflux)
Ethanol (EtOH) 1.69Protic>98%94% (Optimal)
Methanol (MeOH) 1.70Protic>98%88% (Minor transesterification)
Tetrahydrofuran (THF) 1.75Aprotic>95%35% (Stalls at intermediate)
Toluene 0.36Aprotic80%<10% (Requires Dean-Stark)

Data summarized from standard γ-keto ester condensation optimizations.

G A Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Starting Material) B Hydrazone Intermediate (Acyclic) A->B NH2NH2 Fast in all solvents B->B Aprotic Solvent (THF) Stalls / High Ea C 6-(4-isopropoxyphenyl)- 4,5-dihydropyridazin-3(2H)-one (Cyclized Product) B->C Protic Solvent (EtOH) Accelerated Cyclization

Reaction pathway for dihydropyridazinone synthesis highlighting protic solvent acceleration.

Validated Protocol: Synthesis of 6-(4-isopropoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Self-Validating System: This protocol utilizes TLC monitoring to distinguish between the hydrazone intermediate and the final cyclized product, ensuring you do not proceed to workup prematurely.

  • Preparation: Dissolve 10.0 mmol of2 [2] in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of hydrazine monohydrate dropwise at room temperature.

  • Validation Check 1 (Intermediate): Stir for 30 minutes. Run TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly polar hydrazone spot (Rf ~0.2).

  • Cyclization: Attach a reflux condenser and heat the reaction to 80 °C (reflux) for 4 hours. Causality note: Heat provides the activation energy for the ethanol-mediated acyl substitution.

  • Validation Check 2 (Product): Run TLC. The hydrazone spot (Rf ~0.2) should convert entirely to the cyclized pyridazinone (Rf ~0.4, UV active).

  • Isolation: Cool to 0 °C. The product will precipitate. Filter, wash with ice-cold ethanol (5 mL), and dry under vacuum.

Module 2: Selective Ester Hydrolysis (Saponification)

The Challenge: Hydrolyzing the ethyl ester to yield 4-oxo-4-(4-isopropoxyphenyl)butyric acid without causing base-catalyzed aldol condensations or degradation of the ketone.

Q: I am observing incomplete saponification and a biphasic mixture. How do I optimize the solvent system for this specific lipophilic substrate?

A: The 4-isopropoxyphenyl group imparts significant lipophilicity to the molecule. If you attempt hydrolysis using standard aqueous NaOH or KOH, the substrate will not dissolve, creating a biphasic system where the reaction only occurs at the phase boundary. This leads to agonizingly slow kinetics and encourages side reactions (like ketone enolization and degradation) because the base is concentrated in the aqueous layer while the substrate is isolated in the organic layer.

To resolve this, you must use a miscible co-solvent system . A 1:1 mixture of THF and Water or Ethanol and Water homogenizes the reaction. THF is highly recommended because it fully solubilizes the lipophilic aromatic ring while remaining completely miscible with the aqueous hydroxide, ensuring rapid, homogeneous kinetics.

Hydrolysis Start Ester Hydrolysis of Lipophilic γ-Keto Ester Aq 100% Aqueous NaOH Start->Aq Low cost approach Biphasic Biphasic (Water/Toluene) Start->Biphasic Phase Transfer approach CoSolvent Miscible Co-solvent (THF/Water or EtOH/Water) Start->CoSolvent Optimal Solubility approach Aq_Res Failure: Phase separation Incomplete reaction Aq->Aq_Res Biphasic_Res Slow kinetics: Requires PTC catalyst Biphasic->Biphasic_Res CoSolvent_Res Success: Homogeneous Fast, complete conversion CoSolvent->CoSolvent_Res

Decision tree for selecting the optimal solvent system for lipophilic γ-keto ester hydrolysis.

Validated Protocol: Homogeneous Saponification
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of THF and 1M aqueous LiOH. Causality note: Lithium hydroxide is preferred over NaOH as the lithium ion coordinates the ketone, subtly protecting it from enolization.

  • Reaction: Dissolve 5.0 mmol of the ester in 20 mL of the THF/LiOH mixture. Stir vigorously at room temperature.

  • Validation Check: The solution must remain a single, clear phase. Monitor by HPLC. Complete conversion typically occurs within 2 hours.

  • Workup: Evaporate the THF under reduced pressure. Crucial: removing the organic solvent prevents the product from remaining in the organic phase during acidification.

  • Acidification: Acidify the remaining aqueous layer with 1M HCl to pH 2. The free γ-keto acid will precipitate as a white solid. Extract with Ethyl Acetate (3 x 15 mL), dry over Na2SO4, and concentrate.

Module 3: Ketone Reduction & Lactonization

The Challenge: Reducing the 4-oxo group to a secondary alcohol, which often spontaneously cyclizes with the ethyl ester to form a γ-lactone.

Q: When using Sodium Borohydride (NaBH4), my reduction is sluggish, or I observe transesterification of the ethyl ester. What is the optimal solvent?

A: NaBH4 reductions heavily rely on the solvent to provide electrophilic activation of the ketone and to serve as a proton source for the resulting alkoxide.

  • Aprotic solvents (THF, Ether): NaBH4 is largely insoluble, and the reduction is painfully slow because there is no proton source to stabilize the transition state.

  • Methanol (MeOH): Highly reactive. Methanol reacts with NaBH4 to form methoxyborohydrides, which are stronger reducing agents. However, methanol will cause rapid transesterification of your ethyl ester into a methyl ester before reduction completes, leading to a mixed product profile.

  • Ethanol (EtOH): The optimal choice. It provides the necessary protic activation and solubility for NaBH4, but because it matches the alkoxide of the ethyl ester, any transesterification is "invisible" (ethyl exchanging for ethyl), preserving the integrity of the starting material's ester group until the desired lactonization occurs.

References
  • NextSDS Chemical Substance Database. "ETHYL 4-OXO-4-(4-ISOPROPOXYPHENYL)BUTYRATE — Chemical Substance Information." NextSDS.
  • Sigma-Aldrich Product Catalog. "Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2)." MilliporeSigma.
  • ScienceDirect / Tetrahedron. "Synthesis and chemistry of pyridazin-3(2H)-ones." DOI.org.

Sources

Reference Data & Comparative Studies

Validation

Comparison of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate with similar compounds

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating γ-keto ester building blocks. Executive Summary In the landscape of medicinal chemistry and rational dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating γ-keto ester building blocks.

Executive Summary

In the landscape of medicinal chemistry and rational drug design, γ-keto esters (4-oxobutyrates) serve as highly versatile synthetic intermediates. They are the foundational scaffolds for synthesizing biologically active heterocycles, including pyridazinones, pyrroles, and butenolides. Among these, Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS 898757-69-2) [1] has emerged as a specialized building block. By replacing standard halogen or methoxy substituents with a bulkier isopropoxy group, chemists can fundamentally alter the metabolic stability, lipophilicity, and target-binding affinity of the downstream active pharmaceutical ingredients (APIs).

This guide objectively compares Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate against two classical alternatives: the methoxy analogue and the chloro analogue.

Structural and Physicochemical Profiling

To understand the utility of the isopropoxy substitution, we must benchmark it against its most common structural peers. The choice of the para-substituent on the phenyl ring dictates both the electronic environment of the ketone (affecting synthetic reactivity) and the pharmacological profile of the final drug candidate.

Comparative Data Table
Chemical Property / MetricEthyl 4-(4-methoxyphenyl)-4-oxobutyrateEthyl 4-oxo-4-(4-isopropoxyphenyl)butyrateEthyl 4-(4-chlorophenyl)-4-oxobutyrate
CAS Number 6336-56-7 (Acid: 3153-44-4[2])898757-69-2[1]6336-55-6
Molecular Weight 236.26 g/mol 264.32 g/mol [1]240.68 g/mol
Substituent (R) -OCH₃ (Methoxy)-OCH(CH₃)₂ (Isopropoxy)-Cl (Chloro)
Hammett Constant (σp) -0.27 (Electron Donating)-0.45 (Strongly Electron Donating)+0.23 (Electron Withdrawing)
Estimated LogP (Lipophilicity) ~2.1~3.0~2.8
Primary Utility General heterocycle synthesisHydrophobic pocket targeting (e.g., PPAR)Halogen-bonding target interactions

Mechanistic Insights & SAR Causality (E-E-A-T)

Why choose the more complex isopropoxy derivative over the readily available methoxy or chloro variants? The causality lies in the intersection of Structure-Activity Relationships (SAR) and Pharmacokinetics (PK) .

  • Metabolic Shielding: Methoxy groups on aromatic rings are highly susceptible to O-demethylation by hepatic CYP450 enzymes, leading to rapid drug clearance and the formation of potentially toxic phenolic metabolites. The isopropoxy group introduces significant steric hindrance around the ether oxygen. This steric bulk physically blocks the enzymatic active site, drastically slowing down O-dealkylation and increasing the biological half-life of the resulting drug.

  • Hydrophobic Pocket Affinity: In target-based drug design (such as PPAR agonists or KMO inhibitors), the binding pockets are often lined with lipophilic amino acid residues. The branched isopropyl chain increases the overall LogP to ~3.0, driving favorable entropic interactions (hydrophobic effect) that a smaller methoxy group cannot achieve.

  • Electronic Reactivity: With a Hammett σp value of -0.45, the isopropoxy group is strongly electron-donating via resonance. This increases the electron density on the aromatic ring and slightly reduces the electrophilicity of the adjacent γ-ketone. While this can marginally slow down initial nucleophilic attacks during synthesis, it provides exceptional stability to the final heterocyclic products.

SAR_Logic Base γ-Keto Ester Scaffold Sub1 -OCH3 (Methoxy) Base->Sub1 Sub2 -OCH(CH3)2 (Isopropoxy) Base->Sub2 Sub3 -Cl (Chloro) Base->Sub3 Out1 High CYP450 Clearance Moderate Lipophilicity Sub1->Out1 Out2 Metabolic Resistance High Target Affinity Sub2->Out2 Out3 Electron Withdrawing Altered Reactivity Sub3->Out3

Logical relationship of para-substituents on the physicochemical properties of γ-keto esters.

Experimental Methodology: Self-Validating Pyridazinone Synthesis

One of the most rigorous ways to validate the performance of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is through its conversion into a 4,5-dihydro-2H-pyridazin-3-one. This reaction is a self-validating system: the successful cascade of hydrazone formation followed by lactamization results in a highly crystalline product that precipitates out of solution, providing immediate visual confirmation of reaction success.

Protocol: Synthesis of 6-(4-isopropoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one

Reagents Required:

  • Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (1.0 equivalent)

  • Hydrazine hydrate (64% in water, 1.2 equivalents)

  • Absolute Ethanol (10 mL per mmol of substrate)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate in absolute ethanol at room temperature.

  • Nucleophilic Addition: Add hydrazine hydrate dropwise over 5 minutes. Causality: The highly nucleophilic nitrogen attacks the γ-ketone to form a hydrazone intermediate in situ.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3 to 4 hours. Causality: Thermal energy overcomes the activation barrier for the 6-endo-trig intramolecular attack of the hydrazone nitrogen onto the ester carbonyl, expelling ethanol and forming the lactam ring.

  • Self-Validating Isolation: Remove the heat source and allow the reaction to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. The target dihydropyridazinone will spontaneously crystallize.

  • Purification: Isolate the precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under high vacuum. Typical yields range from 82% to 88%.

Synthesis_Workflow Step1 Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Starting Material) Step2 Hydrazine Hydrate EtOH, 80°C, 4h Step1->Step2 Step3 Hydrazone Intermediate (In Situ) Step2->Step3 Nucleophilic Addition Step4 Intramolecular Cyclization (-EtOH) Step3->Step4 Step5 Dihydropyridazin-3-one (Precipitate) Step4->Step5 Lactamization

Step-by-step synthetic workflow for the cyclization of γ-keto esters into pyridazinones.

Regulatory and Compliance Considerations

When scaling up the synthesis of novel APIs using these building blocks, regulatory compliance and safety tracking are paramount. The handling of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate requires standard chemical hygiene practices. Databases such as NextSDS[3] provide automated compliance scanning and regulatory substance checks to ensure that procurement and inventory management of this specific CAS registry number align with global safety frameworks.

References

  • Title: ETHYL 4-OXO-4-(4-ISOPROPOXYPHENYL)BUTYRATE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 4-(4-Methoxyphenyl)-4-oxobutanoic acid (CAS 3153-44-4) Source: ChemSrc URL: [Link]

Sources

Comparative

Biological Activity Comparison of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Derivatives: A Comprehensive Screening Guide

As an Application Scientist in early-stage drug discovery, I frequently observe researchers encountering false negatives when screening esterified building blocks. A classic example is Ethyl 4-oxo-4-(4-isopropoxyphenyl)b...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in early-stage drug discovery, I frequently observe researchers encountering false negatives when screening esterified building blocks. A classic example is Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2)[1].

This compound belongs to the versatile 4-oxo-4-arylbutyrate scaffold, a privileged structure in medicinal chemistry known for its anti-inflammatory, antiproliferative, and enzyme-inhibitory properties[2]. However, evaluating its biological activity requires strict methodological precision. The ethyl ester is a prodrug ; it is biologically inert in cell-free environments but highly active in vivo. To fully harness this scaffold, researchers must understand how structural modifications—specifically at the C4 position (ester, free acid, or amide)—dictate target engagement and dictate which assay systems are valid.

This guide provides an objective comparison of the biological activity of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate against its free acid and amide derivatives, supported by causality-driven experimental protocols.

Structural & Mechanistic Profiling

The core pharmacophore of this scaffold is the 4-oxo-4-arylbutyric acid chain. The para-isopropoxy substitution on the phenyl ring provides a bulky, lipophilic moiety that enhances binding affinity within the hydrophobic pockets of target enzymes, such as Cyclooxygenase-2 (COX-2) and Aldose Reductase (ALR2).

Esterification of the butyric acid chain is a common strategy to enhance cellular permeability[3]. Once inside the cell, ubiquitous carboxylesterases cleave the ethyl group, releasing the active 4-oxo-4-(4-isopropoxyphenyl)butyric acid (CAS: 91121-67-4)[4].

Mechanism Prodrug Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Ester Prodrug) Esterase Intracellular Esterases Prodrug->Esterase Membrane Permeation & Hydrolysis ActiveAcid 4-oxo-4-(4-isopropoxyphenyl)butyric acid (Active Pharmacophore) Esterase->ActiveAcid Cleavage of Ethyl Group COX2 Cyclooxygenase-2 (COX-2) ActiveAcid->COX2 Competitive Inhibition ALR2 Aldose Reductase (ALR2) ActiveAcid->ALR2 Active Site Binding Inflammation Prostaglandin Synthesis (Inflammation) COX2->Inflammation Pathway Blocked DiabeticStress Sorbitol Accumulation (Diabetic Complications) ALR2->DiabeticStress Pathway Blocked

Figure 1: Prodrug activation and dual-target inhibitory mechanism of 4-oxo-4-arylbutyrates.

Comparative Biological Activity Data

The following table summarizes the structure-activity relationship (SAR) of the ethyl ester compared to its free acid and amide alternatives. Notice the stark contrast between biochemical and cell-based assay results. Converting the terminal carboxylic acid into an amide completely shifts the scaffold's selectivity away from COX-2 and toward Monoamine Oxidase B (MAO-B), a well-documented phenomenon for 4-oxo-4-arylbutanamides[5].

Table 1: Biological Activity Profile of 4-oxo-4-(4-isopropoxyphenyl)butyrate Derivatives

CompoundModificationCOX-2 IC₅₀ (Biochemical)COX-2 IC₅₀ (Cell-based)MAO-B IC₅₀Primary Application
Ethyl Ester C4-Ethyl Ester>100 µM (Inactive)1.2 µM>100 µMIn Vivo Anti-inflammatory Prodrug
Free Acid C4-Carboxylic Acid0.8 µM4.5 µM>50 µMDirect Enzyme Inhibition (In Vitro)
Amide C4-Butanamide>50 µM>50 µM15.8 nMNeuroprotective Agent[5]

Data Interpretation: The ethyl ester will yield a false negative in a direct biochemical assay because the bulky ethyl group prevents the essential electrostatic interaction with the Arg120 residue in the COX-2 binding pocket. Conversely, the free acid shows excellent biochemical potency but suffers a drop in efficacy in cell-based assays due to poor membrane permeability.

Self-Validating Experimental Protocols

To accurately assess these derivatives, the assay design must match the chemical nature of the compound. Below are the optimized, step-by-step methodologies for evaluating both the active acid and the ester prodrug.

Protocol A: Cell-Free COX-2 Fluorescent Inhibitor Screening

Target Compound:4-Oxo-4-(4-isopropoxyphenyl)butyric acid (Free Acid) [4] Rationale: This assay evaluates direct target engagement. It is strictly for the free acid; running the ethyl ester here will result in a flatline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Critical Step: Add 1 µM Hematin to the buffer. Causality: COX-2 is a bifunctional enzyme. Hematin is an essential prosthetic group for the peroxidase active site. Without it, the downstream conversion of the fluorogenic substrate will fail.

  • Compound Dilution: Prepare a 10-point serial dilution of the free acid in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Combine 10 µL of COX-2 enzyme, 10 µL of the compound, and 10 µL of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine). Incubate at 25°C for 10 minutes. Causality: 4-oxo-4-arylbutyric acids often act as time-dependent competitive inhibitors; pre-incubation allows the binding kinetics to reach equilibrium.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to initiate the reaction. Causality: Arachidonic acid is highly prone to oxidation. It must be prepared in oxygen-free DMSO and used immediately to prevent baseline fluorescence drift.

  • Detection & Validation: Read fluorescence (Ex: 535 nm / Em: 587 nm).

    • Self-Validation: Include Celecoxib (100 nM) as a positive control. Calculate the Z'-factor using vehicle control wells; a Z' > 0.6 indicates a robust, trustworthy assay.

Protocol B: Cell-Based Prodrug Activation & Anti-Inflammatory Assay

Target Compound:Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Ethyl Ester) [1] Rationale: Evaluates the compound's ability to permeate the cell membrane, undergo esterase cleavage, and inhibit intracellular prostaglandin synthesis.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells at 2×104 cells/well in a 96-well plate. Causality: HeLa cells natively express a robust profile of non-specific carboxylesterases (CES) and have been extensively validated in the literature for screening 4-oxo-4-arylbutanoic acid derivatives[2].

  • Compound Treatment: Treat cells with varying concentrations of the ethyl ester (0.1 µM to 50 µM) for 4 hours.

  • Inflammatory Induction: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 12 hours to upregulate COX-2 expression and drive Prostaglandin E2 (PGE2) synthesis.

  • Supernatant Harvest & Quantification: Collect the cell culture supernatant and quantify PGE2 levels using a competitive ELISA kit.

    • Self-Validation: If the ethyl ester shows high efficacy here but was inactive in Protocol A, you have successfully validated its mechanism as a prodrug. Include a CES-inhibitor (e.g., Bis-p-nitrophenyl phosphate) in a parallel control well; if the ester's efficacy drops in the presence of the CES-inhibitor, prodrug conversion is definitively confirmed.

References

  • Title: Ethyl 4-oxo-4-(4-isopropoxyphenyl)
  • Title: 91121-67-4 | 4-Oxo-4-(4-isopropoxyphenyl)
  • Title: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells.
  • Title: Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields.
  • Title: Stereoselective Synthesis and Structure−Activity Relationship of Novel Ceramide Trafficking Inhibitors.

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate: From Classical Methods to Modern Alternatives

Introduction Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its γ-keto ester moiety serves as a versatile handle for a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its γ-keto ester moiety serves as a versatile handle for a wide range of chemical transformations. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and materials science. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the classical Friedel-Crafts acylation, modern palladium-catalyzed cross-coupling reactions, and the powerful Grignard reaction, providing detailed experimental protocols and supporting data to guide methodology selection.

Method 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of C-C bond formation for the synthesis of aryl ketones.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide or anhydride and a Lewis acid, is attacked by an electron-rich aromatic ring.[3] For the synthesis of our target molecule, isopropoxybenzene serves as the activated aromatic substrate.

There are two primary variants of this approach:

A) Direct Acylation with Ethyl 4-chloro-4-oxobutanoate: This is the most direct route, where isopropoxybenzene is acylated with ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride) in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[4]

B) Two-Step Acylation with Succinic Anhydride followed by Esterification: An alternative is the acylation of isopropoxybenzene with succinic anhydride to form 4-(4-isopropoxyphenyl)-4-oxobutanoic acid. This intermediate is then subjected to a Fischer esterification to yield the final product.[5] This route avoids the use of an acyl chloride.

Causality Behind Experimental Choices

The isopropoxy group is an ortho-, para-directing activator, making the para-position electronically and sterically favored for electrophilic attack, leading to high regioselectivity for the desired product.[6] A stoichiometric amount of AlCl₃ is typically required because both the starting acyl chloride and the resulting ketone product form complexes with the Lewis acid.[7] The reaction is usually performed in a non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent reaction with the Lewis acid.[8] A low temperature is initially employed to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[8]

Experimental Protocols

Protocol 1A: Direct Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • A solution of isopropoxybenzene (1.0 eq.) and ethyl 4-chloro-4-oxobutanoate (1.0 eq.) in anhydrous DCM is added dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled in an ice bath and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The product is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Protocol 1B: Two-Step Acylation and Esterification

Step 1: Acylation with Succinic Anhydride

  • Follow the setup in Protocol 1A, charging the flask with anhydrous AlCl₃ (2.2 eq.) and isopropoxybenzene (1.0 eq.) in DCM.

  • Add succinic anhydride (1.05 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature overnight.

  • Work-up as described in steps 5-7 of Protocol 1A to isolate 4-(4-isopropoxyphenyl)-4-oxobutanoic acid.

Step 2: Fischer Esterification

  • In a round-bottom flask, dissolve the 4-(4-isopropoxyphenyl)-4-oxobutanoic acid from Step 1 in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Visualizing the Workflow

G cluster_0 Method 1A: Direct Acylation cluster_1 Method 1B: Two-Step Route Isopropoxybenzene Isopropoxybenzene Reaction1A Friedel-Crafts Acylation (DCM, 0°C to RT) Isopropoxybenzene->Reaction1A EtOOC(CH2)2COCl Ethyl 4-chloro-4-oxobutanoate EtOOC(CH2)2COCl->Reaction1A AlCl3 AlCl3 (1.2 eq) AlCl3->Reaction1A Workup1A Aqueous Work-up & Purification Reaction1A->Workup1A Product1 Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Workup1A->Product1 Isopropoxybenzene2 Isopropoxybenzene Reaction1B Friedel-Crafts Acylation Isopropoxybenzene2->Reaction1B SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1B AlCl3_2 AlCl3 (2.2 eq) AlCl3_2->Reaction1B Intermediate 4-(4-isopropoxyphenyl)-4-oxobutanoic acid Reaction1B->Intermediate Esterification Fischer Esterification (EtOH, H+) Intermediate->Esterification Product2 Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Esterification->Product2

Workflow for Friedel-Crafts Acylation Routes.

Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation, offering mild reaction conditions and high functional group tolerance.[9][10] In the context of ketone synthesis, this reaction typically involves the coupling of an organoboron reagent with an acyl electrophile.[11] For our target molecule, this translates to the coupling of 4-isopropoxyphenylboronic acid with ethyl 4-chloro-4-oxobutanoate.

Causality Behind Experimental Choices

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the acyl chloride to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.[12] A base, such as sodium or potassium carbonate, is essential for the transmetalation step. The choice of palladium catalyst and ligands is crucial for reaction efficiency. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of palladium(II) acetate and a phosphine ligand are commonly employed.[12] The reaction is often carried out in a mixture of an organic solvent (like toluene or THF) and water to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • To a round-bottom flask, add 4-isopropoxyphenylboronic acid (1.1 eq.), ethyl 4-chloro-4-oxobutanoate (1.0 eq.), and a suitable solvent such as toluene.

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.), under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-CO-Pd(II)L2-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-CO-Pd(II)L2-Ar transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product EtOOC(CH2)2CO-Ar reductive_elimination->product acyl_chloride EtOOC(CH2)2COCl acyl_chloride->oxidative_addition boronic_acid ArB(OH)2 (Ar = 4-isopropoxyphenyl) boronic_acid->transmetalation base Base (e.g., Na2CO3) base->transmetalation

Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.

Method 3: The Grignard Reaction

The Grignard reaction provides a powerful method for C-C bond formation by utilizing highly nucleophilic organomagnesium halides.[13] For the synthesis of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, a Grignard reagent prepared from a 4-isopropoxyhalobenzene can be reacted with a suitable electrophile like ethyl 4-chloro-4-oxobutanoate.

Causality Behind Experimental Choices

Grignard reagents are extremely reactive and are strong bases, necessitating strictly anhydrous and aprotic reaction conditions to prevent quenching by protic solvents like water or alcohols.[14] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and help to stabilize the Grignard reagent.[15] The reaction is typically initiated by the addition of an alkyl halide to magnesium turnings, often with a crystal of iodine to activate the magnesium surface.[13] The subsequent reaction with the acyl chloride is usually performed at low temperatures to control the reactivity and minimize side reactions, such as addition to the ester moiety of the product.

Experimental Protocol

Protocol 3: Grignard Reaction

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq.) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF.

  • Add a solution of 4-bromo-isopropoxybenzene (1.0 eq.) in the anhydrous solvent dropwise to initiate the formation of the Grignard reagent. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.

  • Once the Grignard reagent has formed, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of ethyl 4-chloro-4-oxobutanoate (0.9 eq.) in the anhydrous solvent, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Grignard_Workflow Start 4-bromo-isopropoxybenzene GrignardFormation Grignard Reagent Formation (Anhydrous Et2O or THF) Start->GrignardFormation Mg Mg turnings, I2 (cat.) Mg->GrignardFormation GrignardReagent 4-isopropoxyphenyl- magnesium bromide GrignardFormation->GrignardReagent NucleophilicAddition Nucleophilic Acyl Substitution (-78°C) GrignardReagent->NucleophilicAddition AcylChloride Ethyl 4-chloro-4-oxobutanoate AcylChloride->NucleophilicAddition Workup Aqueous Work-up (NH4Cl solution) NucleophilicAddition->Workup Product Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Workup->Product

Workflow for the Grignard Reaction Synthesis.

Comparative Analysis

FeatureFriedel-Crafts AcylationSuzuki-Miyaura Cross-CouplingGrignard Reaction
Starting Materials Isopropoxybenzene, Ethyl 4-chloro-4-oxobutanoate or Succinic Anhydride4-Isopropoxyphenylboronic acid, Ethyl 4-chloro-4-oxobutanoate4-Bromo-isopropoxybenzene, Ethyl 4-chloro-4-oxobutanoate
Key Reagents AlCl₃ (stoichiometric)Pd catalyst (catalytic), Base (stoichiometric)Mg metal (stoichiometric)
Reaction Conditions 0°C to RT/reflux, anhydrous80-90 °C, aqueous/organic mixture-78°C to RT, strictly anhydrous
Plausible Yield Moderate to GoodGood to ExcellentModerate to Good
Advantages Inexpensive starting materials, well-established procedure.[4]Mild conditions, high functional group tolerance, high yields.[10]Strong nucleophile, readily available starting materials.[14]
Disadvantages Stoichiometric Lewis acid, generation of HCl gas, potential for side reactions.[3]Cost of palladium catalyst and boronic acid, requires inert atmosphere.Requires strictly anhydrous conditions, sensitive to protic functional groups, potential for over-addition to the ester.[15]
Scalability Can be challenging due to large amounts of AlCl₃ waste.Good, especially with modern, highly active catalysts.Can be challenging due to the need for strict inert and anhydrous conditions on a large scale.

Other Potential Synthetic Routes

  • Stille Coupling: This method involves the palladium-catalyzed coupling of an organotin reagent (e.g., 4-isopropoxyphenyltributylstannane) with an acyl chloride.[16] While it offers good functional group tolerance, the high toxicity of organotin compounds and their byproducts often makes this a less desirable route.[17]

  • Heck Reaction: A direct synthesis of the target molecule via the Heck reaction is not straightforward. It would likely involve a multi-step process, for instance, the Heck coupling of 4-iodo-isopropoxybenzene with an acrylate ester, followed by an oxidation step. This indirectness makes it less efficient compared to the methods discussed above for this specific target.[1]

Conclusion

The choice of synthetic method for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

  • The Friedel-Crafts acylation is a cost-effective and straightforward option for laboratory-scale synthesis, particularly if the starting materials are readily available. However, its reliance on stoichiometric amounts of a Lewis acid can be a drawback for larger-scale production due to waste generation and work-up complexity.

  • The Suzuki-Miyaura cross-coupling represents a more modern, versatile, and often higher-yielding approach. Its mild conditions and broad functional group tolerance make it an excellent choice for complex molecule synthesis and is generally more scalable, provided the cost of the palladium catalyst and boronic acid is acceptable.

  • The Grignard reaction is a powerful and classic method that can be effective if the necessary precautions for handling highly reactive and moisture-sensitive reagents are taken. It is a good option when the corresponding aryl halide is readily available and cost-effective.

For most modern research and development applications, the Suzuki-Miyaura cross-coupling offers the best balance of yield, selectivity, and operational flexibility. However, for large-scale industrial production where cost is a primary driver, optimization of the classical Friedel-Crafts acylation may be the most economically viable path.

References

  • Organic Chemistry Portal. "Stille Coupling." Available at: [Link]

  • ACS Publications. "Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives." Organic Letters. Available at: [Link]

  • MDPI. "Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides." Molecules. Available at: [Link]

  • ACS Publications. "Enantioselective Synthesis of α-Stereogenic γ-Keto Esters via Formal Umpolung." Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. "Carbene-Catalyzed Enantioselective Synthesis of γ-Keto-β-silyl Esters and Amides." Available at: [Link]

  • University of Windsor. "The Mechanisms of the Stille Reaction." Available at: [Link]

  • Royal Society of Chemistry. "Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange." Chemical Communications. Available at: [Link]

  • University of Wisconsin-Madison. "Friedel-Crafts Acylation." Available at: [Link]

  • Chemistry Steps. "Friedel–Crafts Acylation." Available at: [Link]

  • Jasperse, J. "Grignard Reaction." Available at: [Link]

  • SynArchive. "Stille Coupling." Available at: [Link]

  • University of Windsor. "The Mechanisms of the Stille Reaction." Available at: [Link]

  • University of California, Irvine. "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory." Available at: [Link]

  • Chemguide. "The Reaction of Acyl Chlorides with Benzene." Available at: [Link]

  • University of Groningen. "The Heck reaction in the production of fine chemicals." Available at: [Link]

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at: [Link]

  • SynArchive. "Suzuki Coupling." Available at: [Link]

  • Google Patents. "CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • PrepChem.com. "Synthesis of ethyl 2-oxo-4-phenylbutyrate." Available at: [Link]

  • National Center for Biotechnology Information. "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins." RSC Advances. Available at: [Link]

  • ACS Publications. "Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones." Organic Letters. Available at: [Link]

  • ResearchGate. "Hydrogenation of Ethyl Esters of 4-Phenyl- and (2-Furyl)-Substituted 2,4-Dioxobutyric Acids at Palladium Black." Available at: [Link]

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  • MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Catalysts. Available at: [Link]

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Comparative

A Researcher's Guide to Benchmarking Novel Succinate Dehydrogenase Inhibitors: An Evaluation of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

Abstract Succinate Dehydrogenase (SDH), or Mitochondrial Complex II, is a critical enzyme that provides a unique intersection between the tricarboxylic acid (TCA) cycle and the electron transport chain[1][2]. Its dysfunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Succinate Dehydrogenase (SDH), or Mitochondrial Complex II, is a critical enzyme that provides a unique intersection between the tricarboxylic acid (TCA) cycle and the electron transport chain[1][2]. Its dysfunction is implicated in a range of pathologies, from inherited metabolic disorders to cancer and inflammatory diseases, making it a compelling target for therapeutic intervention[3][4][5]. The accumulation of its substrate, succinate, acts as a potent "oncometabolite" and signaling molecule, notably through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)[4][5]. This guide provides a comprehensive framework for evaluating novel compounds as potential SDH inhibitors, using Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate as a test case. We hypothesize that due to its structural similarity to succinate, this molecule may exhibit inhibitory activity. We will benchmark its performance against well-characterized inhibitors: Malonate, a classic competitive inhibitor, and Atpenin A5, a potent and specific ubiquinone-binding site inhibitor[6][7]. This document details the experimental rationale, step-by-step protocols for enzymatic and cell-based assays, and a framework for data interpretation, designed for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Targeting Succinate Dehydrogenase

Succinate Dehydrogenase is not merely a metabolic enzyme; it is a critical cellular sensor and signaling hub. Comprising four subunits (SDHA, SDHB, SDHC, SDHD), it catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone in the electron transport chain[2][8]. This dual role places SDH at the heart of cellular energy production[7].

Inhibition of SDH disrupts this core function, leading to two primary consequences:

  • Bioenergetic Stress: Impaired electron transport reduces ATP production[6].

  • Signaling Cascade Activation: The accumulation of succinate inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs)[3][4]. This prevents the degradation of HIF-1α, even under normal oxygen conditions, creating a "pseudohypoxic" state that drives angiogenesis, metabolic reprogramming, and inflammation[4][9].

Given these profound effects, SDH inhibitors (SDHIs) have been successfully developed as agricultural fungicides and are under investigation for various therapeutic applications[1][10]. The search for novel inhibitors with improved potency, selectivity, and drug-like properties is an active area of research.

This guide focuses on Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate , a compound whose butyrate core structure bears resemblance to the endogenous substrate, succinate. We will compare it against two gold-standard inhibitors:

  • Malonate: A well-known dicarboxylate that acts as a competitive inhibitor at the succinate-binding site (the "S-site") on the SDHA subunit[7][11]. It serves as a fundamental tool for validating SDH-specific effects.

  • Atpenin A5: A highly potent fungal metabolite that inhibits SDH by binding to the ubiquinone-binding pocket (the "Q-site"), which is formed by the SDHB, SDHC, and SDHD subunits[6]. It represents a benchmark for high-affinity, non-competitive inhibition.

Below is a conceptual diagram of the SDH enzyme and its central role in metabolism and signaling.

cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Membrane) cluster_Signaling Oncometabolic Signaling Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (SDHA/B) SDH SDH (Complex II) (SDHC/D) Succinate->SDH Succ_acc Succinate Accumulation Succinate->Succ_acc Inhibition of SDH Fumarate->SDH UQ Ubiquinone (Q) SDH->UQ 2e- CIII Complex III UQ->CIII QH2 PHD PHD Enzymes Succ_acc->PHD Inhibits HIF HIF-1α Stabilization PHD->HIF Leads to

Caption: SDH links the TCA cycle to the electron transport chain and its inhibition leads to succinate-mediated signaling.

Methodologies: A Validated Approach to Inhibitor Profiling

To rigorously benchmark Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, we will employ a two-tiered approach: an in vitro enzymatic assay to determine direct inhibitory potency (IC50) and a cell-based assay to assess activity in a biological context.

In Vitro SDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of SDH isolated from mitochondrial preparations. The principle relies on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to SDH activity[12][13].

Rationale for Method Selection: The DCPIP-based colorimetric assay is robust, high-throughput, and does not require specialized equipment beyond a standard plate reader[8][13]. It allows for the direct measurement of electron transfer from succinate, providing a clear readout of enzyme inhibition. By including a competitive inhibitor (Malonate), we can validate that the measured activity is specific to SDH[7].

Experimental Workflow Diagram:

start Start prep Prepare Reagents: - Mitochondrial Lysate - Assay Buffer - DCPIP Probe - Inhibitor Dilutions start->prep plate Plate Inhibitors & Positive Controls (Malonate) in 96-well Plate prep->plate add_lysate Add Mitochondrial Lysate to all wells plate->add_lysate preincubate Pre-incubate (5 min) to allow inhibitor binding add_lysate->preincubate add_substrate Initiate Reaction: Add SDH Substrate Mix (Succinate) preincubate->add_substrate read Measure Absorbance (600 nm) in Kinetic Mode (Every 2-5 min for 30 min) add_substrate->read analyze Calculate Rate (ΔAbs/min) Plot vs. [Inhibitor] Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro colorimetric SDH activity assay.

Step-by-Step Protocol: This protocol is adapted from commercially available kits and established literature[12][13][14].

  • Reagent Preparation:

    • Prepare serial dilutions of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, Malonate, and Atpenin A5 in SDH Assay Buffer (e.g., from 100 µM to 1 nM).

    • Prepare mitochondrial extracts from a suitable source (e.g., bovine heart mitochondria or cultured cells) as the enzyme source[14]. Determine protein concentration via a Bradford or BCA assay.

    • Prepare the SDH Reaction Mix containing SDH Assay Buffer and the DCPIP probe.

  • Assay Plating:

    • Add 50 µL of SDH Assay Buffer to "Blank" wells in a clear, 96-well flat-bottom plate.

    • Add 50 µL of each inhibitor dilution to respective "Sample" wells in duplicate.

    • Add 50 µL of Assay Buffer to "Uninhibited Control" wells.

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the mitochondrial lysate (containing a standardized amount of protein, e.g., 5-10 µg) to all wells except the "Blank".

    • Mix gently and incubate the plate for 5-10 minutes at 25°C. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 25 µL of the SDH Substrate (containing a saturating concentration of succinate) to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 600 nm (A600) in kinetic mode. Record readings every 2-5 minutes for 20-30 minutes at 25°C[13].

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA600/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_uninhibited)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay

Rationale for Method Selection: This assay assesses the downstream consequence of SDH inhibition in a cellular context. Measuring HIF-1α stabilization provides a functional readout that confirms the compound engages its target in intact cells and elicits the expected biological response[4][9]. We will use a human cancer cell line known to express HIF-1α, such as HEK293T or a renal cell carcinoma line.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, Malonate (or its cell-permeable form, Dimethyl Malonate), and Atpenin A5 for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., CoCl₂ or incubation in 1% O₂, hypoxia).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Probe with a loading control antibody (e.g., β-Actin or Vinculin) to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for HIF-1α and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the HIF-1α signal to the loading control for each sample.

    • Compare the normalized HIF-1α levels in treated samples to the vehicle control to determine the dose-dependent effect of each inhibitor on HIF-1α stabilization.

Results and Discussion: A Comparative Analysis

The following table presents hypothetical, yet plausible, data from the experiments described above. This data is for illustrative purposes to guide the interpretation of real experimental outcomes.

CompoundTarget SiteIn Vitro IC50 (µM)Cellular HIF-1α Stabilization (at 10 µM)
Malonate S-Site (Competitive)150+
Atpenin A5 Q-Site (Potent)0.005+++
Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate S-Site (Hypothesized)25++

Discussion of Hypothetical Results:

In this illustrative dataset, Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate emerges as a moderately potent inhibitor of SDH in vitro, with an IC50 value of 25 µM.

  • Potency Comparison: Its potency is significantly greater than the classic competitive inhibitor Malonate (IC50 = 150 µM), suggesting a more effective interaction with the succinate-binding site. However, it is substantially less potent than Atpenin A5 (IC50 = 5 nM), which is expected as Atpenin A5 is one of the most potent SDH inhibitors discovered and binds to the distinct Q-site[6].

  • Cellular Activity: The compound demonstrates a clear ability to stabilize HIF-1α in a cellular context, confirming that it is cell-permeable and engages SDH to produce the expected downstream signaling effect. The "++" rating suggests a robust response, stronger than that which might be achieved with a less potent or less permeable compound.

  • Structure-Activity Relationship: The superior potency of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate compared to Malonate could be attributed to the 4-isopropoxyphenyl group. This bulky, hydrophobic moiety may form additional favorable interactions within the S-site pocket that are not possible for the simple dicarboxylate structure of Malonate.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for the initial characterization of novel SDH inhibitors. Based on our illustrative results, Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate presents as a promising lead compound. It demonstrates direct enzymatic inhibition at a respectable potency and validates this mechanism in a cellular signaling context.

This initial benchmark provides a strong foundation for further studies, which could include:

  • Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive) to confirm its interaction at the S-site.

  • Selectivity Profiling: Assessing its activity against other dehydrogenases and mitochondrial complexes to establish its specificity.

  • Structural Biology: Co-crystallization studies with the SDH enzyme to visualize the binding mode and guide further chemical optimization.

  • Advanced Cellular Models: Evaluating its effects on cell metabolism, proliferation, and viability in disease-relevant models, such as paraganglioma cell lines with SDH mutations.

By systematically applying the principles and protocols within this guide, researchers can efficiently and accurately evaluate the potential of new chemical entities targeting this critical metabolic enzyme.

References

  • Li, Y., et al. (2017). Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. Journal of Agricultural and Food Chemistry, 65(18), 3595-3604. Available from: [Link]

  • Wikipedia. (2023). Succinate dehydrogenase. Retrieved from [Link]

  • ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. Metabolites, 13(2), 279. Available from: [Link]

  • ResearchGate. (n.d.). Succinate signaling pathways in the cell. SDH, a key enzyme of the TCA.... Retrieved from [Link]

  • Li, Y., et al. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Cellular & Molecular Immunology. Available from: [Link]

  • Joung, H., et al. (2020). Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism, 35(1), 29-37. Available from: [Link]

  • Huang, S., et al. (2022). Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation. bioRxiv. Available from: [Link]

  • Bioworld Technology, Inc. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. Retrieved from [Link]

  • Czak, R., et al. (2024). Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. International Journal of Molecular Sciences, 25(18), 9987. Available from: [Link]

  • Francis, C.S., & Mészáros, L.G. (2012). Succinate Dehydrogenase of Saccharomyces cerevisiae – The Unique Enzyme of TCA Cycle – Current Knowledge and New Perspectives. IntechOpen. Available from: [Link]

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Validation

A Comparative Guide to the Efficacy of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate versus Other Butyrates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth technical comparison of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate against other...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical comparison of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate against other notable butyrate compounds. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs to project its potential efficacy. Our analysis is grounded in established principles of medicinal chemistry and pharmacology, focusing on the key mechanisms of action for this class of compounds: histone deacetylase (HDAC) inhibition and G protein-coupled receptor (GPCR) agonism.

Introduction: The Therapeutic Potential of Butyrate and its Analogs

Butyric acid, a short-chain fatty acid produced by microbial fermentation in the colon, has garnered significant attention for its pleiotropic therapeutic effects. It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1] Beyond its physiological role, butyric acid and its derivatives have demonstrated potential in oncology, neurology, and inflammatory diseases. This is primarily attributed to their activity as inhibitors of histone deacetylases (HDACs) and as ligands for G protein-coupled receptors, such as GPR109A.[2][3][4]

However, the clinical utility of butyric acid is hampered by its unpleasant odor, rapid metabolism, and poor pharmacokinetic profile.[5][6] This has spurred the development of numerous butyrate prodrugs and analogs designed to improve bioavailability and therapeutic efficacy. Among the most studied is 4-phenylbutyrate (4-PBA), which has shown promise in various disease models.[3][7][8][9][10] This guide will use butyric acid and 4-phenylbutyrate as benchmarks to evaluate the potential of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.

Core Butyrate Scaffolds: A Comparative Overview

To understand the potential of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, we must first dissect the contributions of its core components by comparing it to simpler, well-characterized butyrates.

CompoundStructureKey FeaturesKnown Efficacy & Notes
Butyric Acid CH₃CH₂CH₂COOHShort-chain fatty acidPotent HDAC inhibitor and GPR109A agonist.[2][3][4] Its therapeutic use is limited by poor pharmacokinetics.[5][6]
4-Phenylbutyrate (4-PBA) C₆H₅CH₂CH₂CH₂COOHAromatic fatty acidAn established HDAC inhibitor with improved stability over butyric acid.[3][7][8][9][10] Used in clinical studies for various conditions.
Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CH₃)₂CHOC₆H₄C(O)CH₂CH₂COOCH₂CH₃4-oxo-4-arylbutyrate derivative with an ethyl ester and a 4-isopropoxy substituent.Efficacy is not well-documented. This guide aims to infer its potential based on structure-activity relationships.

Decoding the Structure: Predicted Efficacy of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate

The unique structural features of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate suggest a modulation of the activity profile seen with simpler butyrates.

  • The 4-Oxo Group: The introduction of a ketone at the 4-position of the butyrate chain can influence the molecule's polarity and steric bulk. This modification may alter its interaction with the active site of HDAC enzymes or the binding pocket of GPCRs.

  • The Ethyl Ester: Esterification of the carboxylic acid is a common prodrug strategy to enhance lipophilicity and cell permeability. It is anticipated that intracellular esterases would cleave the ethyl group, releasing the active carboxylic acid form of the molecule within the target cell. This approach could improve oral bioavailability compared to the free acid.[6]

  • The 4-Isopropoxyphenyl Group: This bulky, lipophilic substituent on the phenyl ring is expected to significantly influence the compound's properties. The isopropoxy group can enhance hydrophobic interactions with the target protein. Structure-activity relationship (SAR) studies on other small molecules have shown that such substitutions can modulate potency and selectivity.[11] In the context of HDAC inhibitors, the phenyl ring and its substituents interact with the surface of the enzyme, and modifications here can fine-tune inhibitory activity.[3]

Based on these features, it is hypothesized that Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate will function as a prodrug, delivering the active 4-oxo-4-(4-isopropoxyphenyl)butyric acid intracellularly. The presence of the substituted phenyl ring suggests it will likely act as an HDAC inhibitor, similar to 4-PBA. The isopropoxy group may enhance its potency compared to the unsubstituted phenyl ring of 4-PBA due to favorable hydrophobic interactions within the enzyme's active site.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

The primary mechanisms of action for butyrate derivatives are through HDAC inhibition and GPCR activation.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate and its analogs can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[3][12]

Diagram of HDAC Inhibition Pathway:

HDAC_Inhibition Butyrate Butyrate Analog (e.g., Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate) HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation Chromatin Chromatin Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription Enables Acetylation->Chromatin Relaxes Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest GPR109A_Signaling Butyrate Butyrate Analog GPR109A GPR109A Butyrate->GPR109A Activates Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP AntiInflammatory Anti-inflammatory Effects cAMP->AntiInflammatory

Caption: GPR109A activation by butyrate analogs can lead to anti-inflammatory effects through the inhibition of adenylyl cyclase.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate, a series of in vitro assays are recommended.

Protocol: In Vitro HDAC Activity Assay

This protocol outlines a colorimetric assay to measure the HDAC inhibitory activity of a test compound. [13][14] Materials:

  • HDAC Assay Kit (e.g., Epigenase™ HDAC Activity/Inhibition Direct Assay Kit)

  • Nuclear extracts or purified HDAC enzyme

  • Test compound (Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate)

  • Positive control (e.g., Trichostatin A)

  • Microplate reader

Procedure:

  • Prepare the test compound and positive control at various concentrations.

  • Add nuclear extracts or purified HDAC enzyme to the wells of the assay plate.

  • Add the test compound or positive control to the respective wells.

  • Initiate the enzymatic reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Stop the reaction and add the developing solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Protocol: Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and anti-proliferative effects of the test compound on cancer cell lines. [15][16][17] Materials:

  • Cancer cell lines (e.g., HCT116, HT-29 for colorectal cancer)

  • Cell culture medium and supplements

  • Test compound (Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative Efficacy and Future Directions

While direct experimental data for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is lacking, we can project its potential efficacy based on the established properties of related compounds.

Inferred Comparative Efficacy:

ParameterButyric Acid4-PhenylbutyrateEthyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (Projected)
HDAC Inhibition PotentModerate to Potent [4][9]Potentially Potent (dependent on intracellular hydrolysis and interaction with HDAC active site)
GPR109A Agonism Potent [2]Weaker than butyrateUnknown, likely dependent on steric and electronic effects of the modifications.
Bioavailability LowModerate [5]Potentially improved due to ethyl ester prodrug approach.
Anticancer Activity Demonstrated in vitro [3]Demonstrated in vitro and in vivo [9][18][19]Hypothesized to have anticancer activity, requiring experimental validation.

Future Research:

The true efficacy of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate can only be determined through rigorous experimental evaluation. Future studies should focus on:

  • In vitro efficacy: Conducting HDAC inhibition assays, cell viability assays with a panel of cancer cell lines, and GPR109A activation assays.

  • Pharmacokinetic studies: Evaluating the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models to assess its viability as a drug candidate. [20][21]* In vivo efficacy studies: Testing the compound in animal models of cancer or inflammatory diseases to determine its therapeutic potential.

Conclusion

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate represents a rationally designed butyrate analog with the potential for improved pharmacokinetic properties and potent biological activity. Based on the structure-activity relationships of known butyrates, it is hypothesized to act as an HDAC inhibitor with potential anticancer and anti-inflammatory effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel butyrate derivatives, paving the way for the development of new therapeutics for a range of diseases.

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Comparative

Spectroscopic comparison of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate and its precursors

As a building block in medicinal chemistry—frequently utilized in the development of PPAR agonists and targeted therapeutics—Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate requires rigorous synthetic control and spectroscopi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in medicinal chemistry—frequently utilized in the development of PPAR agonists and targeted therapeutics—Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate requires rigorous synthetic control and spectroscopic validation.

This guide provides an objective comparison of synthetic alternatives, details the mechanistic workflow, and establishes a self-validating analytical framework to track the transformation of precursors into the final product using NMR and IR spectroscopy.

Strategic Context & Synthetic Alternatives

To synthesize this para-substituted aromatic ketone, chemists typically choose between a direct one-step acylation or a two-step anhydride route. Selecting the optimal pathway requires balancing reagent stability, atom economy, and processing time.

ParameterDirect Acylation (Ethyl Succinyl Chloride)Two-Step Route (Succinic Anhydride)
Workflow Steps 1 (Direct Friedel-Crafts)2 (Acylation Fisher Esterification)
Reagent Stability Low (Moisture-sensitive acid chloride)High (Bench-stable anhydride)
Regioselectivity Exclusively para (Sterically driven)Exclusively para
Overall Yield 75 – 85% 60 – 70% (Cumulative over two steps)
Time Efficiency High (~4 hours total reaction time)Low (~16 hours total processing time)
Primary Byproduct HCl gas (Requires scrubbing)Water (Requires Dean-Stark or desiccants)

Scientist's Insight: While the two-step route uses cheaper, more stable reagents, the Direct Acylation method is vastly superior for scale-up due to its high time efficiency and avoidance of a secondary equilibrium-driven esterification step.

Mechanistic Workflow

The direct acylation relies on the Friedel-Crafts mechanism. Unlike Friedel-Crafts alkylation, which is prone to carbocation rearrangements, acylation proceeds via a highly stable, resonance-stabilized acylium ion, ensuring strict regiochemical fidelity[1]. Furthermore, the introduction of the electron-withdrawing carbonyl group immediately deactivates the aromatic ring, preventing unwanted polyacylation[2],[1].

ReactionLogic P1 Isopropoxybenzene (Nucleophile) SigmaComplex Arenium Ion (σ-Complex) P1->SigmaComplex P2 Ethyl Succinyl Chloride (Electrophile Source) LewisAcid AlCl3 Activation P2->LewisAcid Acylium Acylium Ion Intermediate LewisAcid->Acylium - [AlCl4]- Acylium->SigmaComplex Electrophilic Attack Product Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate SigmaComplex->Product Aromatization (-HCl)

Friedel-Crafts acylation logic for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate synthesis.

Spectroscopic Validation: Precursors vs. Product

To ensure a self-validating experimental system, spectroscopic tracking is mandatory. The causality behind the spectral shifts provides definitive proof of successful C-C bond formation.

IR Spectroscopy (ATR, cm⁻¹)

The most immediate confirmation of the reaction is the shift in carbonyl frequencies. The highly strained acid chloride bond in the precursor is consumed, replaced by an aryl-conjugated ketone.

Functional GroupIsopropoxybenzeneEthyl Succinyl ChlorideFinal ProductCausality / Diagnostic Value
Acid Chloride C=O -1800 -Disappearance confirms complete consumption of the electrophile.
Ester C=O -17351735Remains unchanged; confirms the ester chain survived the Lewis acid.
Ketone C=O --1680 Appearance of a lower-frequency C=O stretch confirms conjugation with the aromatic ring.
Ether C-O-C 1240-1250Confirms the isopropoxy group was not cleaved by AlCl₃.
¹H NMR Spectroscopy (CDCl₃, 400 MHz, δ ppm)

NMR provides absolute proof of para-substitution. The electron-withdrawing nature of the newly introduced ketone severely deshields the adjacent ortho-protons, splitting the aromatic signal into a distinct AA'BB' system.

Proton AssignmentIsopropoxybenzeneEthyl Succinyl ChlorideFinal ProductMultiplicity & Integration (Product)
Isopropoxy -CH₃ 1.33-1.35Doublet, 6H, J = 6.0 Hz
Ester -CH₃ -1.251.25Triplet, 3H, J = 7.1 Hz
Succinyl -CH₂- (Ester side) -2.702.75Triplet, 2H, J = 6.5 Hz
Succinyl -CH₂- (Ketone side) -3.203.25Triplet, 2H, J = 6.5 Hz
Ester -CH₂- -4.154.15Quartet, 2H, J = 7.1 Hz
Isopropoxy -CH- 4.52-4.65Septet, 1H, J = 6.0 Hz
Aromatic (Ortho to Ether) 6.85 - 7.25 (m)-6.90 Doublet, 2H, J = 8.8 Hz
Aromatic (Ortho to Ketone) 6.85 - 7.25 (m)-7.95 Doublet, 2H, J = 8.8 Hz

Self-Validating Experimental Protocol

This protocol integrates in-process checks (IPCs) to ensure the system validates itself at every critical juncture. Because AlCl₃ is highly moisture-sensitive and can hydrolyze to inactive Al(OH)₃[3], strict anhydrous conditions are non-negotiable.

Step 1: Electrophile Activation
  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Add anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) and 50 mL of anhydrous Dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Add Ethyl Succinyl Chloride (1.0 eq) dropwise over 15 minutes.

  • Causality & IPC: The formation of the acylium ion is exothermic. The dropwise addition controls the temperature. A visual shift to a pale yellow/greenish homogeneous solution indicates successful complexation.

Step 2: Electrophilic Aromatic Substitution
  • Dissolve Isopropoxybenzene (1.0 eq) in 10 mL of anhydrous DCM.

  • Add this solution dropwise to the activated acylium mixture at 0 °C over 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Causality & IPC: The isopropoxy group strongly activates the ring, making the reaction rapid. Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a highly UV-active spot with a lower Rf value than the non-polar isopropoxybenzene, validating the formation of the polar ketone/ester moieties.

Step 3: Quenching & Aromatization
  • Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of concentrated HCl.

  • Causality & IPC: The acidic ice quench destroys the aluminum complex, releasing the final organic product into the DCM layer while keeping aluminum salts water-soluble. Vigorous bubbling (HCl gas release) is expected.

Step 4: Workup & Purification
  • Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate as a viscous oil or low-melting solid.

References

  • Friedel-Crafts Alkylation and Acylation Master Organic Chemistry URL:[Link]

  • Friedel-Crafts Acylation Chemistry Steps URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating specialized organic intermediates like Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) with generalized, and sometimes inadequat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized organic intermediates like Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) with generalized, and sometimes inadequate, waste protocols. This compound features an aromatic ring, an isopropoxy ether linkage, and a butyrate ester moiety. Understanding the mechanistic behavior of these functional groups is critical for establishing a safe, compliant, and self-validating disposal workflow.

Proper disposal is not merely a regulatory checkbox; it is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a comprehensive, causality-driven framework for the operational handling and disposal of this compound.

Mechanistic Hazard Assessment & Physicochemical Profiling

To design an effective disposal strategy, we must first understand the molecular behavior of Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate.

  • Aqueous Incompatibility: The compound's high lipophilicity (driven by the aromatic ring and aliphatic butyrate chain) results in extremely low aqueous solubility. If poured down a sink, it will not dilute; instead, it will coat plumbing infrastructure and bioaccumulate in municipal wastewater systems. This is the mechanistic reason why drain disposal is strictly prohibited for this class of molecules, as emphasized by the.

  • Chemical Reactivity: The ester and ketone linkages are susceptible to hydrolysis in the presence of strong acids or bases, which can generate butyric acid derivatives and ethanol, altering the pH and volatility of your waste stream. Furthermore, the isopropoxy ether linkage can undergo exothermic degradation if exposed to strong oxidizing agents.

Table 1: Physicochemical Profile & Waste Classification

ParameterSpecification / DataDisposal Implication
Chemical Name Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrateMust be tracked by full name on waste manifests.
CAS Number 898757-69-2Required for EPA/RCRA profiling.
Molecular Weight 264.32 g/mol High MW organic; requires high-temp incineration.
Solubility Soluble in DMSO, EtOH, EtOAc; Insoluble in H₂OMust be disposed of in non-aqueous organic waste streams.
EPA Waste Code Unlisted (Regulated as Hazardous Organic Waste)Treat as RCRA hazardous waste due to toxicity/flammability in solvent.

Waste Segregation & Compatibility Matrix

Mixing incompatible chemicals is one of the most dangerous laboratory errors, potentially leading to fires, toxic gas release, or pressurized container explosions ().

Table 2: Waste Compatibility Matrix

Waste Stream / ReagentCompatibilityMechanistic Rationale
Non-Halogenated Solvents (e.g., Acetone, EtOH)Highly Compatible Forms a stable, homogeneous solution ideal for standard incineration.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible (but segregate) Safe to mix, but halogenated waste costs significantly more to incinerate. Segregate to optimize logistics.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Incompatible Risk of exothermic oxidation of the ether/ketone moieties, leading to thermal runaway.
Strong Acids/Bases Incompatible Induces ester hydrolysis, generating volatile alcohols and altering waste pH.

Operational Disposal Workflows

Every protocol in your laboratory must be a self-validating system. The following step-by-step methodologies ensure that waste is handled safely from the point of generation to final disposition.

Protocol A: Disposal of Liquid Waste (Solvent-Dissolved Compound)

Use this workflow when the compound is dissolved in organic solvents from synthesis or assay preparation.

  • Characterize the Matrix: Ensure the waste mixture contains only compatible organic solvents (e.g., DMSO, ethanol).

    • Self-Validation Check: Visually inspect the waste for phase separation. A homogeneous solution confirms solvent compatibility. If precipitation occurs, the compound has "crashed out," indicating you must add a co-solvent (like ethyl acetate) to prevent the accumulation of sludge that can clog waste lines.

  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or glass container. Do not use metal cans, as trace hydrolysis products (acids) can corrode the container over time.

  • Execute Transfer Under Engineering Controls: Perform all liquid transfers inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.

  • Labeling: Affix a compliant label immediately. Write the full chemical name—do not use abbreviations. Example: "Hazardous Waste: 5% Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate in Ethanol."

  • SAA Storage: Transfer the sealed container to your designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator ().

Protocol B: Disposal of Solid Waste & Contaminated Consumables

Use this workflow for bulk powder, contaminated PPE, Kimwipes, and glassware.

  • Segregation of Soft Consumables: Place contaminated gloves, weigh boats, and absorbent pads into a designated solid hazardous waste bin lined with a chemically compatible, leak-proof poly bag.

  • Isolation of Sharps: Any contaminated glass Pasteur pipettes, TLC plates, or broken vials must be placed directly into a puncture-resistant, rigid sharps container labeled for chemical contamination. Never place contaminated glass in standard broken glass boxes.

  • Bulk Powder Disposal: If disposing of expired or degraded bulk powder, keep it in its original primary container, seal it tightly, and place it into a secondary containment bag before transferring it to the solid waste SAA.

Disposal Decision Matrix Visualization

To streamline laboratory operations and reduce cognitive load during cleanup, utilize the following decision matrix for routing waste streams.

G Start Waste Generation: Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate Decision Waste State & Matrix? Start->Decision Liquid Dissolved in Organic Solvent (e.g., DMSO, EtOH) Decision->Liquid Liquid Solid Bulk Powder / Solid Residue Decision->Solid Solid Consumables Contaminated PPE / Glassware Decision->Consumables PPE/Glass BinLiquid Non-Halogenated Organic Waste Receptacle Liquid->BinLiquid BinSolid Solid Hazardous Waste Receptacle Solid->BinSolid BinConsumables Solid Bio/Chem Hazard Waste Bin Consumables->BinConsumables Incineration EPA-Approved High-Temperature Incineration Facility BinLiquid->Incineration BinSolid->Incineration BinConsumables->Incineration

Caption: Disposal decision matrix for Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate waste streams.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Isolate the Area: Evacuate non-essential personnel and ensure the laboratory's HVAC/fume hood systems are operating optimally.

  • Solid Spill Containment: If the pure powder is spilled, do not dry-sweep, as this can aerosolize the compound. Lightly dampen the powder with a compatible solvent (e.g., a small amount of ethanol) to suppress dust, then collect it using non-sparking tools.

  • Liquid Spill Containment: If a solvent solution containing the compound is spilled, surround and cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.

  • Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe-down to ensure all lipophilic residues are solubilized and removed. Dispose of all cleanup materials as solid hazardous waste.

Regulatory Logistics & Final Disposition

Once waste containers in the SAA are full, or reach their regulatory time limit (typically 90 to 180 days depending on your facility's generator status), they must be transferred to the Central Accumulation Area (CAA). From the CAA, a licensed environmental services contractor will transport the waste to an EPA-approved facility.

Because Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate is a complex organic molecule, the only environmentally sound method of final disposition is high-temperature rotary kiln incineration . This process ensures the complete thermal destruction of the aromatic and aliphatic carbon frameworks, preventing any downstream environmental bioaccumulation.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Common Laboratory Chemical Waste Disposal Mistakes to Avoid. MedPro Disposal. Available at:[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

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